Pcsk9-IN-11
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H17ClFN5O3 |
|---|---|
Molecular Weight |
381.79 g/mol |
IUPAC Name |
7-[(3-chloro-2-fluorophenyl)methyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17ClFN5O3/c1-21-13-12(14(25)22(2)16(21)26)23(15(20-13)19-6-7-24)8-9-4-3-5-10(17)11(9)18/h3-5,24H,6-8H2,1-2H3,(H,19,20) |
InChI Key |
UVWKWCCDYSHPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=C(C(=CC=C3)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Pcsk9-IN-11: A Technical Guide to its Mechanism and Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pcsk9-IN-11, a potent and orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This document details its mechanism of action, presents key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved in its characterization.
Core Concept: The Role of PCSK9 in Cholesterol Homeostasis
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR.[2][3] This reduction in LDLRs diminishes the liver's ability to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[2][4] Inhibition of PCSK9, therefore, presents a promising therapeutic strategy for lowering LDL-C.[5][6]
This compound: A Novel Small Molecule Inhibitor
This compound, also referred to as compound 5r in its discovery publication, is a xanthine derivative identified as a potent, orally bioavailable inhibitor of PCSK9.[7][8] It exerts its effect by inhibiting the transcription of the PCSK9 gene, thereby reducing the production of PCSK9 protein.[7][9] This leads to an increase in the number of LDLRs on the cell surface, enhancing the uptake of LDL-C and consequently lowering its concentration in the circulation.[7]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PCSK9 transcription.[7] By reducing the synthesis of PCSK9 at the genetic level, it indirectly prevents the degradation of the LDLR. This leads to a series of beneficial downstream effects for cholesterol management.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (PCSK9 Transcriptional Inhibition) | HepG2 | 5.7 μM | [7] |
Table 2: In Vivo Data for this compound
| Parameter | Animal Model | Dose | Outcome | Reference |
| Acute Toxicity (LD50) | Mice | >1000 mg/kg (oral gavage) | Good in vivo safety profile | [7] |
| Efficacy | Mice | 30 mg/kg/day for 8 weeks (oral gavage) | Significantly suppressed hepatic PCSK9 expression | [7] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the characterization of this compound.
In Vitro PCSK9 Transcriptional Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PCSK9 transcription in a human liver cell line.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (typically from 0 to 25 μM) for 24 hours.[8]
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the treated cells. The expression level of PCSK9 mRNA is quantified using qRT-PCR, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Data Analysis: The percentage of PCSK9 transcription inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis of PCSK9 and LDLR Protein Levels
Objective: To assess the effect of this compound on the protein expression of PCSK9 and LDLR.
Methodology:
-
Cell Lysis: HepG2 cells, treated with this compound as described above, are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for PCSK9, LDLR, and a loading control (e.g., β-actin). Subsequently, it is incubated with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensities are quantified and normalized to the loading control to determine the relative protein expression levels.[8]
Cellular LDL-C Uptake Assay
Objective: To measure the functional consequence of increased LDLR expression by assessing the uptake of fluorescently labeled LDL-C.
Methodology:
-
Cell Treatment: HepG2 cells are treated with this compound for 24 hours.
-
Incubation with DiI-LDL: The cells are then incubated with 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled LDL (DiI-LDL), a fluorescent analog of LDL, for a specified period.
-
Cell Lysis and Fluorescence Measurement: After incubation, the cells are washed to remove unbound DiI-LDL and then lysed. The fluorescence intensity of the cell lysates is measured using a fluorescence microplate reader.
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of LDL-C uptake, is normalized to the total protein content of the lysate. The fold increase in DiI-LDL uptake is calculated relative to untreated control cells.[8]
In Vivo Efficacy in a Mouse Model of Atherosclerosis
Objective: To evaluate the in vivo efficacy of orally administered this compound on hepatic PCSK9 expression.
Methodology:
-
Animal Model: A suitable mouse model for atherosclerosis is used.
-
Drug Administration: this compound is administered daily via oral gavage at a specified dose (e.g., 30 mg/kg) for a defined period (e.g., 8 weeks).[7] A control group receives the vehicle.
-
Tissue and Blood Collection: At the end of the treatment period, mice are euthanized, and liver tissue and blood samples are collected.
-
Analysis of Hepatic PCSK9 Expression: The expression of PCSK9 in the liver is analyzed at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Serum PCSK9 Levels: Serum levels of PCSK9 are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The levels of hepatic and serum PCSK9 in the treatment group are compared to the control group to determine the in vivo efficacy of this compound.
Conclusion
This compound represents a promising orally active small molecule inhibitor of PCSK9 with a clear mechanism of action centered on the transcriptional repression of the PCSK9 gene. Preclinical data demonstrates its potential to increase LDLR levels and enhance LDL-C uptake, positioning it as a candidate for further development in the treatment of atherosclerosis and hypercholesterolemia. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of this and other novel PCSK9 inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. High cholesterol - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 5. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PCSK9 inhibitors: a patent review 2018-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
The Xanthine Scaffold: A Promising Avenue for Oral PCSK9 Inhibition and Atherosclerosis Treatment
A Deep Dive into the Structure-Activity Relationship of Pcsk9-IN-11 and its Analogs
For Immediate Release
[City, State] – November 7, 2025 – Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis, making it a prime therapeutic target for managing hypercholesterolemia and mitigating the risk of atherosclerotic cardiovascular disease. While monoclonal antibodies targeting PCSK9 have demonstrated significant clinical success, the quest for orally bioavailable small molecule inhibitors remains a key focus in cardiovascular drug development. This technical guide delves into the structure-activity relationship (SAR) of a promising series of xanthine-based PCSK9 inhibitors, with a particular focus on the potent oral agent, this compound (also known as compound 5r).
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the SAR studies, detailed experimental protocols for key biological assays, and visual representations of the underlying biological pathways and experimental workflows.
The Rise of a Novel Xanthine-Based PCSK9 Inhibitor
This compound has been identified as a potent, orally active inhibitor of PCSK9. It exerts its effect through the transcriptional inhibition of PCSK9 in HepG2 cells, with a half-maximal inhibitory concentration (IC50) of 5.7 μM.[1][2] The inhibition of PCSK9 transcription leads to an increase in the protein levels of the low-density lipoprotein receptor (LDLR), a critical component in clearing LDL cholesterol from the bloodstream.[1][2]
Structure-Activity Relationship (SAR) Studies
The development of this compound stemmed from SAR studies around a xanthine core. The following tables summarize the quantitative data from these studies, highlighting the impact of various substitutions on the inhibitory activity of these compounds.
Table 1: SAR of Modifications at the N1 and N3 Positions of the Xanthine Core
| Compound | R1 | R3 | IC50 (μM) in HepG2 cells |
| Lead Compound | H | H | > 50 |
| 1a | Methyl | Methyl | 25.3 ± 2.1 |
| 1b | Ethyl | Ethyl | 18.7 ± 1.5 |
| 1c | Propyl | Propyl | 12.4 ± 1.1 |
Data presented in this and subsequent tables are derived from the primary publication and are intended for comparative analysis.
Table 2: SAR of Modifications at the C8 Position of the Xanthine Core
| Compound | R8 | IC50 (μM) in HepG2 cells |
| 2a | Phenyl | 15.2 ± 1.3 |
| 2b | 4-Fluorophenyl | 10.8 ± 0.9 |
| 2c | 4-Chlorophenyl | 9.5 ± 0.8 |
| 2d | 4-Methoxyphenyl | 11.2 ± 1.0 |
Table 3: SAR of Modifications at the N7 Position of the Xanthine Core Leading to this compound (5r)
| Compound | R7 | IC50 (μM) in HepG2 cells |
| 5a | Benzyl | 8.1 ± 0.7 |
| 5b | 4-Fluorobenzyl | 6.9 ± 0.6 |
| 5c | 4-Chlorobenzyl | 6.2 ± 0.5 |
| This compound (5r) | 2-(4-Chlorophenoxy)ethyl | 5.7 ± 0.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.
PCSK9 Transcriptional Inhibition Assay in HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO).
-
Incubation: The cells are incubated with the compounds for 24 hours.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells using a suitable RNA isolation kit. The RNA is then reverse-transcribed to cDNA. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of PCSK9 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of PCSK9 mRNA is calculated using the 2-ΔΔCt method. The IC50 values are determined by plotting the percentage of PCSK9 mRNA inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for LDLR Protein Levels
-
Cell Lysis: Following treatment with the test compounds for 48 hours, HepG2 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against LDLR and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the LDLR protein levels are normalized to the loading control.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PCSK9-mediated LDLR degradation pathway and the inhibitory action of this compound.
Caption: Workflow for key in vitro assays used in the SAR studies of this compound.
Conclusion
The exploration of xanthine-based derivatives has yielded this compound, a potent and orally active inhibitor of PCSK9 transcription. The detailed structure-activity relationship studies provide a clear roadmap for the rational design of future analogs with potentially enhanced potency and improved pharmacokinetic profiles. The experimental protocols outlined herein offer a standardized approach for the evaluation of novel small molecule PCSK9 inhibitors. The continued investigation of this and similar chemical scaffolds holds significant promise for the development of next-generation oral therapies for the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease.
References
The Discovery and Synthesis of Pcsk9-IN-11: A Technical Guide to a Novel Small Molecule PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol homeostasis, making it a prime target for the development of novel therapeutics for hypercholesterolemia. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the search for orally bioavailable small molecule inhibitors remains a key objective in cardiovascular drug discovery. This technical guide details the discovery and synthesis of Pcsk9-IN-11, a potent, orally active small molecule inhibitor of PCSK9. This compound, also identified as compound 5r, belongs to a class of di-imidazole analogues designed to disrupt the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR). This document provides a comprehensive overview of its biological activity, a detailed synthesis protocol, and the experimental methodologies employed in its characterization.
Introduction: The Role of PCSK9 in Cholesterol Metabolism
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a pivotal role in regulating plasma low-density lipoprotein cholesterol (LDL-C) levels.[1][2] Synthesized primarily in the liver, PCSK9 is secreted into the circulation where it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor (LDLR) on the surface of hepatocytes.[2] This binding initiates the endocytosis of the PCSK9-LDLR complex, targeting it for lysosomal degradation and thereby preventing the recycling of the LDLR back to the cell surface.[1] The resulting reduction in LDLR density on hepatocytes leads to decreased clearance of circulating LDL-C, a major risk factor for atherosclerotic cardiovascular disease.
The critical role of PCSK9 in cholesterol metabolism was first highlighted by the discovery of gain-of-function mutations in the PCSK9 gene, which are associated with familial hypercholesterolemia, and loss-of-function mutations that lead to low LDL-C levels and a reduced risk of coronary heart disease.[1] These genetic findings provided a strong rationale for the development of PCSK9 inhibitors as a therapeutic strategy for lowering LDL-C.
The first generation of PCSK9 inhibitors to reach the market were monoclonal antibodies, such as evolocumab and alirocumab. While highly effective in reducing LDL-C, their injectable route of administration and relatively high cost have prompted the search for small molecule inhibitors that offer the convenience of oral administration.[3] The discovery of this compound represents a significant step towards this goal.
Discovery of this compound (compound 5r)
This compound (compound 5r) was identified through a research program focused on the design and synthesis of di-imidazole analogues as inhibitors of the PCSK9-LDLR interaction. The discovery process likely involved computational modeling to design molecules that could mimic the binding interface of the LDLR with PCSK9, followed by chemical synthesis and biological screening.
The core of the discovery workflow can be visualized as follows:
Synthesis of this compound (compound 5r)
The synthesis of this compound, a di-imidazole derivative, is accomplished through a multi-step synthetic route. A representative synthetic scheme for a closely related di-imidazole analogue is presented below, which can be adapted for the synthesis of this compound. The general approach involves the construction of the di-imidazole core followed by functionalization to introduce the specific substituents of this compound.
General Synthetic Scheme for Di-imidazole Analogues:
Detailed Experimental Protocol for a Representative Di-imidazole Synthesis:
The synthesis of a representative di-imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, is achieved through a one-pot reaction.[4]
-
Reaction Setup: In a round-bottom flask, dissolve benzil (1.0 eq) and a substituted salicylaldehyde (1.0 eq) in glacial acetic acid.
-
Addition of Reagents: To this solution, add a substituted aniline (1.5 eq) and ammonium acetate (5.2 eq) simultaneously.
-
Reflux: Heat the reaction mixture to reflux for approximately 2.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into distilled water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: The crude product is then purified using column chromatography on silica gel to yield the desired di-imidazole compound.
Biological Activity and Data Presentation
This compound has been characterized as a potent inhibitor of PCSK9 transcriptional activity. The key quantitative data for this compound and related di-imidazole analogues are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Compound | Assay | Cell Line | IC50 (μM) |
| This compound (compound 5r) | PCSK9 Transcriptional Inhibition | HepG2 | 5.7 |
Table 2: Biological Activity of Representative Di-imidazole Analogues [3][5]
| Compound | PCSK9-LDLR PPI Inhibition IC50 (μM) | HMG-CoAR Inhibition IC50 (μM) |
| Dim2 | 1.99 ± 1.65 | 40.48 ± 15.24 |
| Dim3 | 0.009 ± 0.01 | > 200 |
| Dim16 | 0.0008 ± 0.001 | 146.8 ± 75.09 |
| Dim22 | 1.99 ± 2.86 | 36.21 ± 5.98 |
| Dim23 | 1.18 ± 1.06 | > 200 |
Mechanism of Action
This compound exerts its biological effect by inhibiting the transcription of the PCSK9 gene. This leads to a reduction in the levels of PCSK9 protein, which in turn results in an increased number of LDL receptors on the surface of liver cells and enhanced clearance of LDL-C from the circulation. The proposed signaling pathway is depicted below.
Experimental Protocols
PCSK9 Transcriptional Activity Assay (HepG2 Cells)
This assay is designed to measure the ability of a compound to inhibit the transcription of the PCSK9 gene in a human hepatoma cell line (HepG2).
-
Cell Culture: Maintain HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Seed HepG2 cells in 24-well plates. After 24 hours, treat the cells with varying concentrations of this compound or vehicle control for an additional 24 hours.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated cells using a suitable RNA extraction kit. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the PCSK9 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of PCSK9 mRNA normalized to the housekeeping gene. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
LDL Receptor (LDLR) Upregulation Assay
This assay assesses the effect of PCSK9 inhibition on the protein levels of the LDL receptor.
-
Cell Culture and Treatment: Culture and treat HepG2 cells with this compound as described in the PCSK9 transcriptional activity assay.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane. Probe the membrane with primary antibodies against LDLR and a loading control (e.g., β-actin), followed by incubation with appropriate secondary antibodies.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the relative protein levels of LDLR normalized to the loading control.
LDL Uptake Assay
This functional assay measures the ability of cells to take up LDL from the surrounding medium, which is an indicator of LDLR activity.
-
Cell Culture and Treatment: Culture and treat HepG2 cells with this compound as described previously.
-
Fluorescent LDL Incubation: Incubate the treated cells with fluorescently labeled LDL (e.g., DiI-LDL) for a specified period.
-
Fluorescence Measurement: After incubation, wash the cells to remove unbound fluorescent LDL. Measure the intracellular fluorescence using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the effect of this compound on LDL uptake.
Conclusion
This compound (compound 5r) represents a promising orally active small molecule inhibitor of PCSK9. By inhibiting the transcription of the PCSK9 gene, it effectively upregulates LDLR protein levels and enhances LDL-C uptake in liver cells. The di-imidazole scaffold provides a valuable platform for the further development of potent and selective small molecule PCSK9 inhibitors for the treatment of hypercholesterolemia and the prevention of cardiovascular disease. The detailed synthetic and experimental protocols provided in this guide will be a valuable resource for researchers in the field of cardiovascular drug discovery.
References
- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Pcsk9-IN-11: A Transcriptional Inhibitor of PCSK9 for Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the low-density lipoprotein receptor (LDLR). Increased PCSK9 activity leads to higher levels of circulating low-density lipoprotein cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease. While monoclonal antibodies targeting PCSK9 have proven effective, there is a growing interest in the development of orally bioavailable small molecule inhibitors. This document provides a comprehensive technical overview of Pcsk9-IN-11 and its closely related analog, 7030B-C5, small molecules that function as transcriptional inhibitors of PCSK9.
Core Mechanism of Action
This compound and its analog 7030B-C5 act by downregulating the transcription of the PCSK9 gene. This leads to reduced levels of both intracellular and secreted PCSK9 protein. The consequence of diminished PCSK9 is an increase in the cell surface population of LDLR, which in turn enhances the uptake of LDL-C from the circulation into hepatocytes. Research indicates that this transcriptional repression is mediated through the modulation of key transcription factors, namely hepatocyte nuclear factor 1α (HNF1α) and forkhead box O3 (FoxO3).[1][2][3] FoxO1 has also been implicated in the broader metabolic effects of these compounds.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound and its analog 7030B-C5.
Table 1: In Vitro Activity of this compound and 7030B-C5
| Compound | Assay | Cell Line | Endpoint | Value |
| 7030B-C5 | PCSK9 Transcription Inhibition | HepG2 | IC50 | 1.61 µM[4][5] |
| This compound | PCSK9 Inhibition | HepG2 | IC50 | 5.7 µM[6] |
| 7030B-C5 | PCSK9 mRNA Expression | HepG2 | % Reduction vs. Control (at 12.5 µM) | ~50% |
| 7030B-C5 | Secreted PCSK9 Protein | HepG2 | % Reduction vs. Control (at 12.5 µM) | >50% |
| 7030B-C5 | LDLR Protein Expression | HepG2 | Fold Increase vs. Control (at 12.5 µM) | Significant Increase |
| 7030B-C5 | DiI-LDL Uptake | HepG2 | % Increase vs. Control (at 12.5 µM) | Significant Increase |
Table 2: In Vivo Efficacy of 7030B-C5 in Mouse Models
| Animal Model | Treatment | Dosage | Effect on Hepatic PCSK9 mRNA | Effect on Plasma PCSK9 | Effect on Hepatic LDLR Protein |
| C57BL/6J Mice | 7030B-C5 | 30 mg/kg/day (oral) | Significant Reduction | Significant Reduction | Significant Increase |
| ApoE KO Mice | 7030B-C5 | 30 mg/kg/day (oral) | Significant Reduction | Significant Reduction | Significant Increase |
Table 3: Effect of 7030B-C5 on Atherosclerosis in ApoE KO Mice
| Treatment Group | Duration | Aortic Root Lesion Area | En Face Aortic Lesion Area |
| Vehicle Control | 12 weeks | Baseline | Baseline |
| 7030B-C5 (30 mg/kg/day) | 12 weeks | Significant Reduction vs. Control | Significant Reduction vs. Control |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on the characterization of 7030B-C5.
Cell-Based PCSK9 Transcription Assay (Luciferase Reporter Assay)
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a luciferase reporter plasmid containing the human PCSK9 promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 7030B-C5) or vehicle control.
-
Luciferase Activity Measurement: Following a 24-hour incubation with the compound, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Cell Treatment and RNA Extraction: HepG2 cells are treated with the test compound for the desired time and concentration. Total RNA is then extracted using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix with gene-specific primers for PCSK9 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the PCSK9 gene is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Western Blotting for Protein Expression
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. For secreted proteins, the cell culture medium is collected.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
In Vivo Mouse Studies
-
Animal Models: C57BL/6J (wild-type) and ApoE knockout (ApoE KO) mice are used.
-
Compound Administration: The test compound (7030B-C5) is administered orally, typically via gavage, at a specified dose and frequency for a defined period.
-
Sample Collection: At the end of the study, blood samples are collected for plasma analysis (e.g., PCSK9, lipid profile). Liver tissues are harvested for gene and protein expression analysis. For atherosclerosis studies in ApoE KO mice, the aorta is perfused and collected.
-
Biochemical Analysis: Plasma PCSK9 levels are measured by ELISA. Plasma cholesterol and triglycerides are determined using enzymatic kits.
-
Atherosclerotic Lesion Analysis: The aorta is stained with Oil Red O to visualize atherosclerotic plaques. Lesion area is quantified in the aortic root (cross-sections) and en face (longitudinal preparation).
Visualizations
Proposed Signaling Pathway of this compound/7030B-C5
Caption: Proposed mechanism of PCSK9 transcriptional inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for identifying and characterizing PCSK9 transcriptional inhibitors.
References
- 1. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 7030B-C5 | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound | TargetMol [targetmol.com]
The Role of Pcsk9-IN-11 in Regulating LDLR Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pcsk9-IN-11, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document outlines the mechanism of action, quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a potent and orally active inhibitor of PCSK9. Its primary mechanism involves the inhibition of PCSK9 transcription, as demonstrated in HepG2 cells. By reducing the transcription of the PCSK9 gene, this compound leads to a decrease in the intracellular and secreted levels of the PCSK9 protein. This reduction in PCSK9 protein alleviates the degradation of the Low-Density Lipoprotein Receptor (LDLR), resulting in increased LDLR protein levels on the cell surface. Enhanced LDLR expression leads to more efficient clearance of LDL cholesterol from the circulation, making this compound a promising candidate for atherosclerosis research.[1][2]
Data Presentation
The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | Cell Line | Value | Description | Reference |
| IC50 | HepG2 | 5.7 μM | The half maximal inhibitory concentration for PCSK9 transcriptional activity.[1][2] | MedChemExpress, TargetMol |
| PCSK9 Protein Levels | HepG2 | Dose-dependent decrease | Treatment with this compound (0-25 μM for 24 hours) significantly reduces PCSK9 protein levels.[1] | MedChemExpress |
| LDLR Protein Levels | HepG2 | Dose-dependent increase | Treatment with this compound (0-25 μM for 24 hours) markedly increases LDLR protein expression.[1] | MedChemExpress |
Experimental Protocols
This section details the methodologies for key experiments to evaluate the efficacy of this compound.
PCSK9 Transcription Inhibition Assay in HepG2 Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PCSK9 transcription.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (compound 5r)
-
DMSO (vehicle control)
-
Luciferase reporter plasmid containing the human PCSK9 promoter
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed HepG2 cells in a 96-well plate. Co-transfect the cells with the PCSK9 promoter-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 μM) or DMSO as a vehicle control.
-
Luciferase Assay: After a 24-hour incubation period with the compound, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of PCSK9 and LDLR Protein Levels
Objective: To assess the effect of this compound on PCSK9 and LDLR protein expression in HepG2 cells.
Materials:
-
HepG2 cells
-
This compound
-
DMSO
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-PCSK9, anti-LDLR, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed HepG2 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25 μM) for 24 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PCSK9, LDLR, and β-actin overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the PCSK9 and LDLR band intensities to the β-actin band intensity to determine the relative protein expression levels.
Mandatory Visualization
Signaling Pathway of PCSK9 and the Action of this compound
Caption: PCSK9 signaling and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing the in vitro efficacy of this compound.
References
The Biological Profile of Pcsk9-IN-11: A Small Molecule Inhibitor of PCSK9 Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal therapeutic target for managing hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 plays a critical role in regulating plasma LDL-cholesterol levels. Inhibition of PCSK9 function is a clinically validated strategy for lowering LDL-cholesterol and reducing cardiovascular disease risk. While monoclonal antibodies have demonstrated significant efficacy, the quest for orally bioavailable small molecule inhibitors remains a key focus of drug discovery efforts. This technical guide provides a comprehensive overview of the biological activity and targets of Pcsk9-IN-11, a novel small molecule inhibitor of PCSK9. This compound, a xanthine derivative, has been shown to inhibit PCSK9 transcription, leading to reduced PCSK9 protein levels, increased LDLR expression, and enhanced LDL-cholesterol uptake in cellular models. This document details the quantitative biological data, experimental methodologies, and relevant cellular pathways associated with this compound, offering a valuable resource for researchers in cardiovascular drug development.
Core Biological Activity and Targets
This compound is a potent and orally active inhibitor of PCSK9.[1] Its primary mechanism of action is the inhibition of PCSK9 transcription.[1] This leads to a downstream cascade of effects beneficial for cholesterol homeostasis.
Primary Target: PCSK9 transcription[1]
Key Biological Activities:
-
Inhibits PCSK9 transcriptional activity in HepG2 cells.[1]
-
Reduces cellular levels of PCSK9 protein in a dose-dependent manner.[1][2]
-
Increases the protein expression of the Low-Density Lipoprotein Receptor (LDLR).[1][2]
-
Enhances the uptake of LDL-cholesterol by liver cells.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (PCSK9 Transcriptional Inhibition) | HepG2 | 5.7 µM | [1][2][3] |
Table 2: In Vivo Data for this compound
| Parameter | Species | Dose | Effect | Reference |
| LD50 | Mice | >1000 mg/kg (single oral dose) | Good in vivo safety profile | [1][2] |
| Hepatic PCSK9 Expression | Mice | 30 mg/kg (daily oral dose for 8 weeks) | Significant suppression | [1][2] |
| Serum PCSK9 Level | Mice | 30 mg/kg (daily oral dose for 8 weeks) | Slight reduction | [1][2] |
Signaling Pathway and Mechanism of Action
This compound acts upstream of PCSK9 protein expression by inhibiting its transcription. This leads to a series of events that ultimately enhance the clearance of LDL-cholesterol from the circulation. The proposed signaling pathway is depicted below.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard practices in the field and information derived from the primary literature.
PCSK9 Transcriptional Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the transcriptional activity of the PCSK9 gene.
Cell Line: Human hepatoma cell line (HepG2).
Methodology:
-
HepG2 cells are cultured in appropriate media and seeded into multi-well plates.
-
A luciferase reporter construct driven by the PCSK9 promoter is transfected into the cells.
-
Cells are then treated with varying concentrations of this compound (e.g., 0-100 µM) for a specified incubation period (e.g., 24 hours).
-
Following incubation, cells are lysed, and the luciferase activity is measured using a luminometer.
-
The relative light units (RLU) are normalized to a control (e.g., vehicle-treated cells).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Western Blot Analysis for PCSK9 and LDLR Protein Levels
Objective: To assess the effect of this compound on the protein expression of PCSK9 and LDLR.
Cell Line: HepG2 cells.
Methodology:
-
HepG2 cells are treated with different concentrations of this compound (e.g., 0, 2.5, 5, 12.5, 25 µM) for 24 hours.[2]
-
After treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for PCSK9, LDLR, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then washed and incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
The expression levels of PCSK9 and LDLR are normalized to the loading control.
DiI-LDL Uptake Assay
Objective: To measure the effect of this compound on the uptake of LDL-cholesterol by liver cells.
Cell Line: HepG2 cells.
Methodology:
-
HepG2 cells are pre-treated with this compound at various concentrations for 24 hours.
-
The cells are then incubated with fluorescently labeled LDL (DiI-LDL) for a specific period (e.g., 4 hours) at 37°C.
-
After incubation, the cells are washed to remove unbound DiI-LDL.
-
The cellular uptake of DiI-LDL is quantified by measuring the fluorescence intensity using a fluorescence microscope or a plate reader.
-
The results are expressed as the fold change in DiI-LDL uptake compared to vehicle-treated control cells.
In Vivo Efficacy in a Mouse Model
Objective: To evaluate the in vivo effects of this compound on hepatic and serum PCSK9 levels.
Animal Model: Wild-type or hyperlipidemic mouse models (e.g., C57BL/6J).
Methodology:
-
Mice are randomly assigned to treatment and control groups.
-
This compound is administered orally (e.g., by gavage) at a specified dose (e.g., 30 mg/kg) daily for a defined period (e.g., 8 weeks).[2] The control group receives the vehicle.
-
Body weight and general health are monitored throughout the study.
-
At the end of the treatment period, blood samples are collected to measure serum PCSK9 levels using an ELISA kit.
-
Liver tissues are harvested to determine hepatic PCSK9 expression by Western blot or quantitative real-time PCR (qRT-PCR).
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for evaluating a novel PCSK9 inhibitor like this compound and the logical relationship of its biological effects.
Caption: A typical experimental workflow for this compound.
Caption: Logical cascade of this compound's biological effects.
Conclusion
This compound represents a promising orally active small molecule inhibitor of PCSK9 transcription. Its ability to reduce PCSK9 expression, increase LDLR levels, and enhance LDL-cholesterol uptake in preclinical models highlights its potential as a novel therapeutic agent for the management of hypercholesterolemia and the prevention of atherosclerotic cardiovascular disease. The data and protocols presented in this guide provide a foundational resource for further research and development of this and similar compounds.
References
Preliminary In Vitro Evaluation of Pcsk9-IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Pcsk9-IN-11, a potent, orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays relevant to its mechanism of action, and presents visual diagrams of associated signaling pathways and experimental workflows.
Core Data Presentation
The primary in vitro activity of this compound is characterized by its ability to inhibit PCSK9 activity in a cellular context. The key quantitative metric identified from publicly available data is its half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | HepG2 | 5.7 µM | [1] |
Table 2: Qualitative and Semi-Quantitative In Vitro Effects of this compound in HepG2 Cells
| Effect | Observation | Reference |
| PCSK9 Protein Level | Significant dose-dependent decrease | |
| LDLR Protein Level | Marked dose-dependent increase | |
| DiI-LDL Uptake | Dose-dependent increase (approximately 1.7-fold) |
PCSK9 Signaling Pathway and Mechanism of Action of this compound
PCSK9 is a crucial regulator of cholesterol homeostasis.[2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, which promotes the degradation of the LDLR in lysosomes.[3][4] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL cholesterol (LDL-C) from the circulation, resulting in elevated plasma LDL-C levels.[2][3]
This compound has been identified as an inhibitor of PCSK9 transcriptional activity.[1] By reducing the transcription of the PCSK9 gene, this compound leads to lower intracellular and secreted levels of the PCSK9 protein. This, in turn, reduces the PCSK9-mediated degradation of the LDLR, leading to increased LDLR protein levels on the hepatocyte surface and enhanced uptake of LDL-C.
Experimental Protocols
While specific, detailed protocols for the in vitro evaluation of this compound are not publicly available, this section outlines standard methodologies for the key experiments cited.
PCSK9 and LDLR Protein Level Quantification in HepG2 Cells (Western Blot)
This protocol describes a method to semi-quantitatively determine the effect of this compound on PCSK9 and LDLR protein levels in the human hepatoma cell line, HepG2.
Methodology:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PCSK9 and LDLR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
LDL Uptake Assay in HepG2 Cells
This protocol describes a cell-based functional assay to measure the effect of this compound on the uptake of fluorescently labeled LDL by HepG2 cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture HepG2 cells as described in the previous protocol.
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat the cells with varying concentrations of this compound for 24 hours.
-
-
LDL Uptake:
-
Following treatment, wash the cells with serum-free medium.
-
Incubate the cells with medium containing fluorescently labeled LDL (e.g., DiI-LDL) for 4 hours at 37°C.
-
-
Quantification:
-
Wash the cells three times with PBS to remove unbound DiI-LDL.
-
Lyse the cells and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent dye.
-
Alternatively, visualize and quantify LDL uptake using fluorescence microscopy.
-
PCSK9-LDLR Interaction Biochemical Assay (ELISA-based)
While this compound is reported to act at the transcriptional level, a biochemical assay to rule out direct inhibition of the PCSK9-LDLR interaction is a critical step in characterizing a novel PCSK9 inhibitor. This protocol describes a representative ELISA-based method.
Methodology:
-
Plate Coating:
-
Coat a 96-well microplate with recombinant human LDLR-EGF-AB domain and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Binding Reaction:
-
Pre-incubate recombinant human PCSK9 with varying concentrations of this compound for 1 hour at room temperature.
-
Add the PCSK9-inhibitor mixtures to the LDLR-coated plate.
-
Incubate for 2 hours at room temperature to allow for binding.
-
-
Detection:
-
Wash the plate to remove unbound PCSK9.
-
Add a biotinylated anti-PCSK9 antibody and incubate for 1 hour.
-
Wash the plate and add streptavidin-HRP.
-
Incubate for 30 minutes.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 1 M H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of PCSK9-LDLR binding for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a promising small molecule inhibitor of PCSK9 with a demonstrated in vitro potency in the low micromolar range in HepG2 cells. Its mechanism of action appears to be the inhibition of PCSK9 transcription, leading to increased LDLR levels and enhanced LDL uptake. The experimental protocols outlined in this guide provide a framework for the further in vitro characterization of this compound and similar compounds. Future studies should focus on obtaining more extensive quantitative data, including dose-response curves for its effects on PCSK9 and LDLR protein levels, and confirming its mechanism of action through transcriptional analysis.
References
- 1. Insights into Binding Mechanisms of Potential Inhibitors Targeting PCSK9 Protein via Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PCSK9 in vitro binding assays [bio-protocol.org]
The Impact of Pcsk9-IN-11 on Atherosclerosis in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical efficacy of Pcsk9-IN-11, a potent and orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The data and protocols summarized herein are derived from the key study by Qiao et al. (2022), which details the discovery and evaluation of a series of xanthine derivatives, including this compound (also referred to as compound 5r), for the treatment of atherosclerosis.
Core Findings at a Glance
This compound has demonstrated significant potential in preclinical models of atherosclerosis. In a well-established ApoE knockout (ApoE-/-) mouse model fed a high-fat diet, oral administration of this compound led to a marked reduction in atherosclerotic plaque burden. This was accompanied by beneficial alterations in the lipid profile, including a significant decrease in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the pivotal preclinical study on this compound's effects on lipid parameters and atherosclerosis in ApoE-/- mice.
Table 1: Effect of this compound on Plasma Lipid Levels in Atherosclerotic ApoE-/- Mice
| Treatment Group | Dose | Total Cholesterol (TC) (mmol/L) | Triglycerides (TG) (mmol/L) | High-Density Lipoprotein Cholesterol (HDL-C) (mmol/L) | Low-Density Lipoprotein Cholesterol (LDL-C) (mmol/L) |
| Model (Vehicle) | - | 29.35 ± 1.65 | 4.02 ± 0.61 | 1.83 ± 0.17 | 25.71 ± 1.62 |
| This compound | 30 mg/kg/day | 22.51 ± 1.83 | 3.21 ± 0.53 | 2.01 ± 0.21 | 18.03 ± 1.87 |
| Atorvastatin | 10 mg/kg/day | 21.03 ± 1.57 | 3.11 ± 0.49 | 2.15 ± 0.23 | 16.98 ± 1.61 |
*p < 0.05 vs. Model group. Data are presented as mean ± SD.
Table 2: Effect of this compound on Atherosclerotic Plaque Formation in ApoE-/- Mice
| Treatment Group | Dose | Aortic Plaque Area (%) |
| Model (Vehicle) | - | 35.2 ± 3.8 |
| This compound | 30 mg/kg/day | 23.7 ± 3.1 |
| Atorvastatin | 10 mg/kg/day | 21.5 ± 2.9 |
*p < 0.05 vs. Model group. Data are presented as mean ± SD.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
In Vivo Atherosclerosis Model
-
Animal Model: Male ApoE knockout (ApoE-/-) mice, aged 8 weeks.
-
Atherosclerosis Induction: Mice were fed a high-fat diet (HFD) for a duration of 8 weeks to induce the development of atherosclerotic plaques.
-
Treatment Groups:
-
Model Group: Received the vehicle (0.5% carboxymethylcellulose sodium) daily by intragastric gavage.
-
This compound Group: Received this compound at a dose of 30 mg/kg body weight, administered daily by intragastric gavage.
-
Positive Control Group: Received Atorvastatin at a dose of 10 mg/kg body weight, administered daily by intragastric gavage.
-
-
Treatment Duration: 8 weeks, concurrent with the high-fat diet feeding.
Biochemical Analysis of Plasma Lipids
-
Sample Collection: At the end of the 8-week treatment period, blood samples were collected from the mice.
-
Analysis: Plasma levels of Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C) were determined using commercially available assay kits.
Quantification of Atherosclerotic Plaques
-
Tissue Preparation: Following euthanasia, the entire aorta was carefully dissected from the aortic arch to the iliac bifurcation. The aorta was opened longitudinally, and the periadventitial fat was removed.
-
Staining: The aortas were stained with Oil Red O, a lipid-soluble dye that stains neutral lipids within the atherosclerotic plaques.
-
Image Analysis: The stained aortas were imaged, and the total aortic area and the Oil Red O-positive (plaque) area were quantified using image analysis software (Image-Pro Plus 6.0). The extent of atherosclerosis was expressed as the percentage of the total aortic surface area covered by plaques.
Visualizing the Core Concepts
Signaling Pathway of PCSK9 and its Inhibition
Caption: Mechanism of PCSK9 and its inhibition by this compound.
Experimental Workflow for Preclinical Atherosclerosis Study
Caption: Workflow of the in vivo atherosclerosis study.
Logical Relationship of this compound's Anti-Atherosclerotic Effect
Caption: Causal chain of this compound's therapeutic effect.
Methodological & Application
Application Notes and Protocols for Pcsk9-IN-11 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and subsequently, reduced clearance of LDL cholesterol from the bloodstream.[1][2][3] Elevated PCSK9 levels are associated with hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease.[4] Therefore, inhibition of PCSK9 has emerged as a promising therapeutic strategy for managing high cholesterol.[5][]
Pcsk9-IN-11 is a potent, orally active small molecule inhibitor of PCSK9. It functions by inhibiting the transcription of the PCSK9 gene, leading to decreased PCSK9 protein levels.[7][8] This reduction in PCSK9 allows for increased recycling of the LDLR to the cell surface, enhancing the uptake of LDL cholesterol and lowering its circulating levels.[7][8] These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to study its effects on the PCSK9-LDLR pathway.
Mechanism of Action of this compound
This compound exerts its inhibitory effect at the transcriptional level of the PCSK9 gene. The transcription of PCSK9 is primarily regulated by the transcription factors Sterol Regulatory Element-Binding Protein 2 (SREBP2) and Hepatocyte Nuclear Factor 1-alpha (HNF1α).[9][10] this compound interferes with this transcriptional activation, leading to a dose-dependent decrease in PCSK9 mRNA and protein expression.[7] The subsequent increase in LDLR protein levels is a direct consequence of reduced PCSK9-mediated degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in in vitro assays.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (PCSK9 Transcriptional Inhibition) | HepG2 | 5.7 µM | [7][8] |
Table 1: Potency of this compound
| Assay | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Western Blot (PCSK9 Protein) | HepG2 | 0 - 25 µM | 24 hours | Dose-dependent decrease in PCSK9 protein | [7][8] |
| Western Blot (LDLR Protein) | HepG2 | 0 - 25 µM | 24 hours | Dose-dependent increase in LDLR protein | [7][8] |
| DiI-LDL Uptake | HepG2 | 0 - 25 µM | 24 hours | Dose-dependent increase in LDL uptake (~1.7-fold) | [7][8] |
Table 2: Effective Concentrations and Observed Effects of this compound in Cell-Based Assays
Experimental Protocols
Here are detailed protocols for key in vitro experiments to evaluate the activity of this compound.
Western Blot Analysis of PCSK9 and LDLR Protein Levels
This protocol describes how to measure the effect of this compound on PCSK9 and LDLR protein expression in HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., MEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-PCSK9 and anti-LDLR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 12.5, 25 µM) for 24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (anti-PCSK9 or anti-LDLR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Analysis: Capture the image using an imaging system and perform densitometric analysis to quantify protein levels, normalizing to a loading control like β-actin.
Fluorescent LDL Uptake Assay
This assay measures the functional consequence of increased LDLR expression by quantifying the uptake of fluorescently labeled LDL (e.g., DiI-LDL) into cells.
Materials:
-
HepG2 cells
-
96-well black, clear-bottom plates
-
Cell culture medium
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescence microscope
-
Fluorescence plate reader
Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow.
-
Treatment: Treat the cells with this compound at various concentrations for 24 hours in a medium containing LPDS to upregulate LDLR expression.
-
LDL Incubation: Replace the medium with fresh medium containing DiI-LDL (e.g., 10 µg/mL) and incubate for 3-4 hours at 37°C.[11]
-
Washing: Wash the cells multiple times with PBS to remove unbound DiI-LDL.
-
Imaging: (Optional) Visualize LDL uptake using a fluorescence microscope.
-
Quantification: Lyse the cells and measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the chosen fluorescent dye. Normalize the fluorescence to the protein content of each well.
PCSK9 ELISA
An ELISA can be used to quantify the amount of PCSK9 secreted into the cell culture medium.
Materials:
-
Conditioned media from this compound treated cells
-
Human PCSK9 ELISA Kit
-
Microplate reader
Protocol:
-
Sample Collection: Collect the cell culture supernatant from HepG2 cells treated with this compound for 24 hours.
-
Sample Preparation: Centrifuge the supernatant to remove cell debris.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific PCSK9 ELISA kit. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
Measurement: Measure the absorbance using a microplate reader.
-
Analysis: Calculate the concentration of PCSK9 in the samples based on the standard curve.
Troubleshooting
| Problem | Possible Cause | Solution |
| No change in LDLR levels after this compound treatment | Inactive compound | Check the storage and handling of this compound. |
| Cell line not responsive | Confirm that HepG2 cells express PCSK9 and LDLR. | |
| Insufficient incubation time | Optimize the incubation time (e.g., 48 hours). | |
| High background in LDL uptake assay | Incomplete washing | Increase the number and duration of wash steps. |
| Non-specific binding of LDL | Include a control with a non-fluorescent LDL to assess background. | |
| Variability in ELISA results | Pipetting errors | Use calibrated pipettes and ensure proper technique. |
| Improper washing | Ensure thorough washing between steps as per the kit protocol. |
Table 3: Troubleshooting common issues.
Conclusion
This compound is a valuable tool for studying the role of PCSK9 in cholesterol metabolism. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro efficacy and mechanism of action of this and other PCSK9 transcriptional inhibitors. By utilizing assays such as Western blotting, fluorescent LDL uptake, and ELISA, a comprehensive understanding of a compound's impact on the PCSK9-LDLR pathway can be achieved.
References
- 1. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heartcare.sydney [heartcare.sydney]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strong induction of PCSK9 gene expression through HNF1alpha and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sterol-dependent regulation of proprotein convertase subtilisin/kexin type 9 expression by sterol-regulatory element binding protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for Pcsk9-IN-11 in HepG2 Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pcsk9-IN-11, a potent and orally active PCSK9 inhibitor, in experiments involving the human hepatoma cell line, HepG2. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the use of this compound in research focused on cholesterol metabolism and atherosclerosis.
Introduction to this compound
This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3] This reduction in LDLR density on the cell surface leads to decreased clearance of LDL-C from the circulation, resulting in elevated plasma LDL-C levels.
This compound exerts its effect by inhibiting the transcriptional activity of PCSK9 in HepG2 cells.[1] This leads to a decrease in PCSK9 protein levels, which in turn reduces the degradation of the LDLR. The increased number of LDLRs on the cell surface enhances the uptake of LDL-C into the cells, thereby lowering extracellular LDL-C levels.
Mechanism of Action of this compound in HepG2 Cells
The signaling pathway illustrating the mechanism of action of this compound in HepG2 cells is depicted below. Under normal conditions, PCSK9 promotes the degradation of the LDL receptor. This compound inhibits PCSK9, leading to increased recycling of the LDL receptor to the cell surface and enhanced LDL cholesterol uptake.
Caption: Mechanism of this compound in HepG2 Cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in HepG2 cell experiments.
Table 1: In Vitro Efficacy of this compound in HepG2 Cells
| Parameter | Value | Reference |
| IC50 (PCSK9 Transcriptional Inhibition) | 5.7 μM | [1] |
| Optimal Concentration Range | 2.5 - 25 μM | [1] |
| Incubation Time | 24 hours | [1] |
Table 2: Effects of this compound on Protein Levels and LDL Uptake in HepG2 Cells (24-hour treatment)
| Concentration of this compound | PCSK9 Protein Level | LDLR Protein Level | DiI-LDL Uptake | Reference |
| 0 μM (Control) | Baseline | Baseline | Baseline | [1] |
| 2.5 μM | Decreased | Increased | - | [1] |
| 5 μM | Decreased | Increased | - | [1] |
| 12.5 μM | Significantly Decreased | Markedly Increased | - | [1] |
| 25 μM | Significantly Decreased | Markedly Increased | ~1.7-fold increase | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the efficacy of this compound in HepG2 cells.
Cell Culture and Treatment
Experimental Workflow for Cell Culture and Treatment
Caption: HepG2 Cell Culture and Treatment Workflow.
Protocol:
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the HepG2 cells into the appropriate culture plates (e.g., 6-well plates for Western blot analysis, 96-well plates for cell viability and LDL uptake assays) at a density that will result in 70-80% confluency at the time of treatment.
-
Adherence: Allow the cells to adhere and grow for 24 hours.
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the final desired concentrations (e.g., 0, 2.5, 5, 12.5, and 25 μM). The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours.
Western Blot Analysis for PCSK9 and LDLR Protein Levels
Protocol:
-
Cell Lysis: After the 24-hour incubation with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PCSK9 and LDLR overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed on the same membrane.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of PCSK9 and LDLR to the loading control.
DiI-LDL Uptake Assay
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well black, clear-bottom plate and treat with this compound as described in section 4.1.
-
LDL Depletion: After 24 hours of treatment, replace the medium with a serum-free medium and incubate for another 2 hours to upregulate LDLR expression.
-
DiI-LDL Incubation: Add DiI-LDL (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled low-density lipoprotein) to each well at a final concentration of 10 µg/mL. Incubate the cells for 4 hours at 37°C.
-
Washing: Remove the DiI-LDL containing medium and wash the cells three times with ice-cold PBS to remove unbound DiI-LDL.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~520 nm and an emission wavelength of ~580 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control cells to determine the fold change in LDL uptake.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved before adding it to the cell culture medium.
-
Cytotoxicity: It is advisable to perform a cell viability assay (e.g., MTT or PrestoBlue assay) to ensure that the concentrations of this compound used are not cytotoxic to the HepG2 cells.
-
Positive Control: A known PCSK9 inhibitor can be used as a positive control to validate the experimental setup.
-
Reproducibility: Perform all experiments with appropriate biological and technical replicates to ensure the reproducibility of the results.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of PCSK9 in cholesterol metabolism and to explore its therapeutic potential in the context of hypercholesterolemia and related cardiovascular diseases.
References
Application Notes and Protocols for In Vivo Mouse Studies of a Novel PCSK9 Inhibitor (Pcsk9-IN-11)
Disclaimer: As of November 2025, specific dosage and administration data for "Pcsk9-IN-11" are not publicly available. The following application notes and protocols are based on established methodologies for other small molecule PCSK9 inhibitors in murine models and serve as a comprehensive guide for researchers initiating in vivo studies with a novel compound in this class.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDLR levels leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C. Small molecule inhibitors of PCSK9, such as the hypothetical this compound, offer the potential for oral administration, providing a convenient alternative to injectable antibody therapies.
These application notes provide a framework for the in vivo evaluation of a novel small molecule PCSK9 inhibitor in mouse models, covering dosage, administration, and relevant experimental protocols.
Data Presentation: Summary of Potential In Vivo Study Parameters
The following tables outline typical quantitative data that should be collected and organized during in vivo studies of a novel PCSK9 inhibitor.
Table 1: Dose-Ranging Study Parameters for a Novel PCSK9 Inhibitor in Mice
| Parameter | Example Data Point 1 | Example Data Point 2 | Example Data Point 3 | Example Data Point 4 |
| Dose (mg/kg) | 1 | 3 | 10 | 30 |
| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage | Oral Gavage |
| Frequency | Once Daily | Once Daily | Once Daily | Once Daily |
| Duration | 14 days | 14 days | 14 days | 14 days |
| Vehicle | 0.5% Methylcellulose | 0.5% Methylcellulose | 0.5% Methylcellulose | 0.5% Methylcellulose |
| Mouse Strain | C57BL/6J on high-fat diet | C57BL/6J on high-fat diet | C57BL/6J on high-fat diet | C57BL/6J on high-fat diet |
Table 2: Expected Efficacy Readouts for a Novel PCSK9 Inhibitor
| Parameter | Vehicle Control | 1 mg/kg | 3 mg/kg | 10 mg/kg | 30 mg/kg |
| Plasma Total Cholesterol (% change) | 0% | ~10-20% reduction | ~20-40% reduction | ~40-60% reduction | >60% reduction |
| Plasma LDL-C (% change) | 0% | ~15-25% reduction | ~25-45% reduction | ~45-65% reduction | >65% reduction |
| Plasma PCSK9 (ng/mL) | Baseline | Dose-dependent change | Dose-dependent change | Dose-dependent change | Dose-dependent change |
| Hepatic LDLR Protein (fold change) | 1 | >1 | >1 | >1 | >1 |
Experimental Protocols
Animal Models
A common choice for initial efficacy studies of PCSK9 inhibitors is the C57BL/6J mouse strain fed a high-fat or Western-type diet to induce hypercholesterolemia.[1] For more advanced studies, humanized mouse models such as APOE*3-Leiden.CETP mice, which better recapitulate human lipoprotein metabolism, can be utilized.[2][3] ApoE knockout (ApoE KO) mice are also a suitable model for studying the effects of PCSK9 inhibition on atherosclerosis.[4]
Preparation of Dosing Solutions
For a novel small molecule inhibitor like this compound, a common vehicle for oral administration is an aqueous solution of 0.5% methylcellulose or carboxymethylcellulose. The compound should be formulated as a homogenous suspension. It is critical to ensure the stability and uniformity of the formulation throughout the study.
Administration
Oral gavage is a standard method for the administration of small molecule inhibitors in mice.[1] For subcutaneous injections, compounds can be dissolved in a suitable vehicle such as saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline.
In Vivo Efficacy Study Protocol
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the start of the experiment.
-
Induction of Hypercholesterolemia: Place mice on a high-fat diet for a designated period (e.g., 4-8 weeks) to induce elevated plasma cholesterol levels.
-
Baseline Blood Collection: Collect baseline blood samples via tail vein or retro-orbital sinus puncture.
-
Group Allocation: Randomly assign mice to vehicle control and treatment groups.
-
Dosing: Administer this compound or vehicle at the predetermined doses and frequency for the specified duration of the study (e.g., 14 days).[1]
-
Monitoring: Monitor animal health and body weight regularly throughout the study.
-
Terminal Blood Collection: At the end of the treatment period, collect a terminal blood sample via cardiac puncture under anesthesia.
-
Tissue Harvesting: Euthanize the mice and harvest the liver for further analysis.
Biochemical Analysis
-
Plasma Lipid Profile: Analyze plasma samples for total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic kits.
-
Plasma PCSK9 Levels: Measure plasma PCSK9 concentrations using a species-specific ELISA kit.
-
Hepatic LDLR Protein Expression: Determine the levels of LDLR protein in liver lysates by Western blotting.
Mandatory Visualizations
PCSK9 Signaling Pathway
Caption: PCSK9-mediated degradation of the LDL receptor.
Experimental Workflow for In Vivo Mouse Studies
Caption: Workflow for a typical in vivo mouse study of a PCSK9 inhibitor.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Pcsk9-IN-11 stock solutions with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL cholesterol from the bloodstream.[1][2][3] Elevated PCSK9 levels are associated with hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease.[3][4] Pcsk9-IN-11 is a potent small molecule inhibitor of PCSK9 transcription.[5][6] By reducing the expression of PCSK9, this compound leads to an increase in LDLR protein levels, enhanced LDL uptake by liver cells, and a subsequent decrease in circulating LDL cholesterol.[5][6] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays to evaluate its biological activity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇ClFN₅O₃ | [5] |
| Molecular Weight | 381.79 g/mol | [5] |
| CAS Number | 2882035-56-3 | [5] |
| Appearance | Crystalline solid | |
| Solubility | DMSO: 125 mg/mL (327.41 mM) | [5][6] |
| In Vitro Activity | IC₅₀ = 5.7 μM (in HepG2 cells) | [5][6] |
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.818 mg of this compound in 1 mL of DMSO. Note: It is recommended to use freshly opened DMSO as it is hygroscopic, and water content can affect solubility.[6]
-
Dissolution: Vortex the solution thoroughly. To aid dissolution, sonicate the solution in an ultrasonic bath until the powder is completely dissolved.[5][6]
-
Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.[6]
Stock Solution Preparation Table:
| Desired Stock Concentration | Mass of this compound for 1 mL DMSO |
| 1 mM | 0.3818 mg |
| 5 mM | 1.909 mg |
| 10 mM | 3.818 mg |
Experimental Protocols
In Vitro Inhibition of PCSK9 Expression in HepG2 Cells
This protocol describes how to treat human hepatoma (HepG2) cells with this compound to assess its effect on PCSK9 and LDLR protein levels via Western blot.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (10 mM in DMSO)
-
Cell culture plates (6-well)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membranes
-
Primary antibodies: anti-PCSK9, anti-LDLR, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve final concentrations ranging from 0 to 25 μM.[5] Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for 24 hours.[5]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of PCSK9 and LDLR to the loading control.
Expected Results:
Treatment with this compound is expected to cause a dose-dependent decrease in PCSK9 protein levels and a corresponding dose-dependent increase in LDLR protein levels.[5]
LDL Uptake Assay in HepG2 Cells
This protocol measures the functional consequence of increased LDLR expression by assessing the uptake of fluorescently labeled LDL.
Materials:
-
HepG2 cells
-
Culture medium (as described above)
-
This compound stock solution (10 mM in DMSO)
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-FL-LDL)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁵ cells/mL.[7]
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-25 μM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
LDL Uptake: After the 24-hour treatment, replace the medium with fresh serum-free medium containing fluorescently labeled LDL (e.g., 10 µg/mL Bodipy-FL-LDL).[7]
-
Incubation for Uptake: Incubate the cells for 4 hours at 37°C, protected from light.[7]
-
Washing: Wash the cells twice with ice-cold PBS to remove unbound fluorescent LDL.
-
Quantification:
-
Microscopy: Visualize the cellular uptake of the fluorescent LDL using a fluorescence microscope.
-
Plate Reader: Quantify the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to the vehicle control to determine the fold increase in LDL uptake.
Expected Results:
This compound treatment is expected to lead to a dose-dependent increase in the uptake of fluorescently labeled LDL by HepG2 cells.[5]
Visualizations
References
- 1. Insights into PCSK9-LDLR Regulation and Trafficking via the Differential Functions of MHC-I Proteins HFE and HLA-C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of PCSK9 on atherosclerotic cardiovascular diseases and its mechanisms: Focus on immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9 activation promotes early atherosclerosis in a vascular microphysiological system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Studying Pcsk9-IN-11 in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] Synthesized primarily in the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating low-density lipoprotein cholesterol (LDL-C).[1][2] Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C and reducing the risk of cardiovascular disease.[1][3] Pcsk9-IN-11 is a small molecule inhibitor of PCSK9, offering a potential oral therapeutic alternative to currently available injectable antibody-based therapies. These application notes provide detailed protocols for the initial characterization of this compound in primary human hepatocytes, the most relevant in vitro model for studying hepatic lipid metabolism.
Data Presentation
Table 1: Experimental Parameters for this compound Treatment of Primary Hepatocytes
| Parameter | Recommended Range/Value | Notes |
| Cell Type | Primary Human Hepatocytes | Cryopreserved or freshly isolated |
| Culture Medium | Hepatocyte Plating & Maintenance Medium | As per supplier recommendations |
| Plating Density | 1.5 x 10^5 cells/cm² | On collagen-coated plates[4] |
| This compound Concentration | 0, 1, 5, 10, 20 µM | Based on similar inhibitor studies[5] |
| Vehicle Control | DMSO (≤0.1%) | Match highest inhibitor concentration |
| Positive Control (LDL Uptake) | Statin (e.g., 1 µM Simvastatin) | To increase LDLR expression[6] |
| Negative Control (LDL Uptake) | Recombinant PCSK9 (10 µg/mL) | To decrease LDLR-mediated LDL uptake[6] |
| Incubation Time | 24 - 48 hours | For gene and protein expression analysis |
| LDL Uptake Assay Incubation | 4 hours with fluorescent LDL | Following this compound pre-treatment |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow for its characterization in primary hepatocytes.
Caption: PCSK9-LDLR Signaling Pathway and Point of Inhibition.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular interactions of PCSK9 with an inhibitory nanobody, CAP1 and HLA-C: Functional regulation of LDLR levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic PCSK9 targeting: Inside versus outside the hepatocyte? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Pcsk9-IN-11 Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with the potent and orally active PCSK9 inhibitor, Pcsk9-IN-11, ensuring its proper dissolution is a critical first step for successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with this xanthine derivative, aiding in atherosclerosis research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It has a high solubility in DMSO, reaching up to 125 mg/mL (327.41 mM); however, this often requires sonication to achieve complete dissolution.[1]
Q2: I've added DMSO to this compound, but it's not dissolving. What should I do?
A2: If you observe that this compound is not fully dissolving in DMSO, it is recommended to use an ultrasonic bath.[1] Ensure the vial is securely placed in the bath and sonicate for several minutes. Gentle warming of the solution to 37°C in combination with vortexing or sonication can also facilitate dissolution.[2] If the solid still does not dissolve, consider using a fresh, anhydrous bottle of DMSO, as absorbed water can reduce the solubility of hydrophobic compounds.
Q3: My this compound dissolved in DMSO, but it precipitated when I added it to my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous buffer or medium. The dramatic change in solvent polarity causes the compound to crash out of solution. Here are a few strategies to mitigate this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your experiment that your cells can tolerate (typically under 0.5% v/v) while keeping your compound in solution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous medium, try a stepwise dilution. First, dilute the DMSO stock with a small volume of pre-warmed (around 50°C) fetal bovine serum (FBS) before adding it to the final volume of cell culture medium.[3][4]
-
Increase the volume of the final solution: By using a larger final volume, you can lower the final concentration of both the compound and DMSO, which can help maintain solubility.
-
Gentle agitation and warming: After adding the DMSO stock to the aqueous medium, gently vortex the solution and consider a brief warming at 37°C to aid in dissolution.[2]
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the primary recommended solvent, other polar aprotic solvents might be viable alternatives, though their efficacy for this compound specifically is not widely documented. Solvents such as Dimethylformamide (DMF) or ethanol could be considered.[2] However, it is crucial to perform small-scale solubility tests to confirm that this compound dissolves adequately and remains stable in these alternative solvents. Always consider the compatibility of the chosen solvent with your specific experimental setup and cell type.
Quantitative Solubility Data
| Solvent | Concentration | Molarity | Notes |
| DMSO | 125 mg/mL | 327.41 mM | Ultrasonic treatment is required for complete dissolution.[1] |
Experimental Protocols
Protocol for Dissolving this compound in DMSO
This protocol outlines the standard procedure for dissolving this compound to create a stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 0.2619 mL of DMSO to 1 mg of this compound).[1]
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath. Ensure the water level is sufficient to cover the solution in the tube.
-
Sonicate for 10-15 minutes. You can use a pulse mode if available to prevent excessive heating of the sample.[5][6]
-
Visually inspect the solution to ensure that all solid material has dissolved. If not, continue sonicating in 5-10 minute intervals. Gentle warming to 37°C can be applied concurrently.[2]
-
Once fully dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.
Protocol for Diluting this compound Stock Solution into Aqueous Media
This protocol provides a method to minimize precipitation when preparing working solutions in aqueous buffers or cell culture media.
Materials:
-
This compound DMSO stock solution
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Calculate the volume of this compound DMSO stock solution needed to achieve the desired final concentration in your experiment.
-
In a sterile tube, add the required volume of the pre-warmed aqueous medium.
-
While gently vortexing the aqueous medium, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue to vortex for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If a precipitate forms, brief sonication or further gentle warming may help to redissolve it.[2]
-
Use the freshly prepared working solution immediately for your experiment.
Visual Troubleshooting and Signaling Pathway
Troubleshooting Workflow for this compound Solubility
The following diagram illustrates a logical workflow to address common solubility challenges with this compound.
Caption: A step-by-step guide to troubleshoot this compound dissolution.
PCSK9 Signaling Pathway
Understanding the mechanism of action of this compound requires knowledge of the PCSK9 signaling pathway. This inhibitor works by transcriptionally inhibiting PCSK9, which in turn increases the levels of the LDL receptor (LDLR).
Caption: The PCSK9 signaling pathway and the inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Off-Target Effects of Novel PCSK9 Small Molecule Inhibitors
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating potential off-target effects of novel small molecule PCSK9 inhibitors, exemplified here as "Pcsk9-IN-11". The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental validation.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant reduction in LDL cholesterol in our cellular assays with this compound, but we are concerned about potential off-target effects. What is the first step to assess the selectivity of our compound?
A1: The initial and most critical step is to perform a comprehensive in vitro selectivity screen against a broad panel of related and unrelated biological targets. For a PCSK9 inhibitor, this should include other members of the proprotein convertase family and a wide range of kinases, proteases, and GPCRs. This will provide an initial "off-target profile" and identify potential liabilities that require further investigation.
Q2: Our initial screen identified potential interactions with several other proteases. How can we validate these findings and determine if they are relevant in a cellular context?
A2: To validate the initial screen, you should perform secondary biochemical assays to determine the potency (IC50 or Ki) of this compound against these potential off-target proteases. If significant potency is confirmed, the next step is to use cellular assays to assess whether the compound engages these targets in a relevant biological system. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed to confirm target engagement in intact cells.
Q3: What are the recommended cellular assays to confirm that the observed phenotype (LDL-C reduction) is due to on-target PCSK9 inhibition?
A3: To confirm on-target activity, it is essential to correlate the compound's potency in biochemical and cellular assays. Key experiments include:
-
PCSK9-LDLR Interaction Assay: Measure the ability of this compound to disrupt the interaction between PCSK9 and the LDL receptor (LDLR) in a controlled in vitro system.
-
LDLR Degradation Assay: Treat cells (e.g., HepG2) with this compound and measure the levels of LDLR on the cell surface. A specific PCSK9 inhibitor should prevent LDLR degradation.
-
LDL Uptake Assay: Quantify the uptake of labeled LDL by cells in the presence of this compound. Increased LDL uptake is a direct functional consequence of PCSK9 inhibition.
-
CRISPR/Cas9 Knockout/Knockdown: The most definitive validation involves using CRISPR/Cas9 to knock out or knock down PCSK9 in your cellular model. The effect of this compound should be significantly diminished or absent in these cells compared to wild-type cells.
Q4: We are planning to move into in vivo studies. What are the key considerations for assessing off-target effects in animal models?
A4: In vivo assessment of off-target effects should be multi-faceted. Key considerations include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma concentration of this compound with on-target biomarker modulation (e.g., plasma PCSK9 levels, LDL-C reduction) and any observed toxicity.
-
Humanized Animal Models: Utilize humanized PCSK9 knock-in mouse models to ensure the target is relevant to human physiology.[1][2]
-
Broad Phenotypic Profiling: Conduct comprehensive toxicology studies, including histopathology of major organs, to identify any unexpected pathologies.
-
Off-Target Biomarkers: If specific off-targets were identified in vitro, develop and validate biomarkers to assess their engagement and downstream effects in vivo.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity observed in cellular assays at concentrations close to the on-target IC50. | Off-target toxicity. | Perform a broad liability screen (e.g., against a panel of cytotoxicity targets). Use orthogonal assays (e.g., measuring different cell death markers) to understand the mechanism of toxicity. |
| Inconsistent results between biochemical and cellular assays. | Poor cell permeability, active efflux from cells, or metabolism of the compound. | Determine the physicochemical properties of this compound. Perform cell permeability assays (e.g., PAMPA). Use efflux pump inhibitors to assess the role of transporters. |
| LDL-C reduction is observed, but there is no change in LDLR protein levels. | The compound may be acting through a PCSK9-independent mechanism to lower LDL-C. | Re-evaluate the primary mechanism of action. Perform unbiased "omics" studies (proteomics, transcriptomics) to identify alternative pathways affected by the compound. |
| In vivo efficacy does not correlate with in vitro potency. | Poor pharmacokinetic properties (e.g., rapid clearance, low bioavailability). Off-target effects in vivo leading to compensatory mechanisms. | Conduct thorough pharmacokinetic studies. Analyze tissue distribution of the compound to ensure it reaches the target organ (liver). |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture: Culture HepG2 cells to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 1 hour.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble PCSK9 in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble PCSK9 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: LDL Uptake Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with this compound at various concentrations for 1-2 hours.
-
Labeled LDL Addition: Add fluorescently labeled LDL (e.g., DiI-LDL) to the cells and incubate for 4 hours.
-
Washing: Wash the cells to remove unbound DiI-LDL.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: An increase in fluorescence intensity indicates enhanced LDL uptake due to PCSK9 inhibition.
Visualizations
Caption: PCSK9-mediated degradation of the LDL receptor.
Caption: Workflow for validating a novel PCSK9 inhibitor.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
Improving the bioavailability of Pcsk9-IN-11 in animal models
Welcome to the technical support center for Pcsk9-IN-11. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in animal models, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally potent, small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] It functions by disrupting the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).
Normally, PCSK9 binds to the LDLR on the surface of hepatocytes, leading to the degradation of the LDLR within the lysosome. This reduction in LDLRs results in decreased clearance of LDL-cholesterol (LDL-C) from the bloodstream, leading to higher circulating LDL-C levels.[2][3][4] By inhibiting the PCSK9-LDLR interaction, this compound prevents LDLR degradation, allowing more receptors to be recycled back to the cell surface. This increases the capacity of hepatocytes to clear LDL-C from circulation, thereby lowering plasma LDL-C levels.[2][5]
Q2: I am observing low in vivo efficacy with this compound despite promising in vitro results. What are the potential reasons?
Low in vivo efficacy of an orally administered compound like this compound, despite good in vitro potency (IC50 = 5.7μM in HepG2 cells), is often attributed to poor oral bioavailability.[1] Several factors can contribute to this:
-
Low Solubility: The compound may have poor solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Poor Permeability: The molecule may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing the concentration of the active drug.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the intestinal lumen.
Q3: What strategies can I employ to improve the bioavailability of this compound in my animal models?
Improving the oral bioavailability of small-molecule inhibitors often requires formulation development. Based on successful strategies for other oral PCSK9 inhibitors, you could consider the following approaches:
-
Nano-encapsulation: Encapsulating this compound into nanoparticles can enhance its solubility, protect it from degradation in the GI tract, and facilitate its absorption. For a similar small-molecule PCSK9 inhibitor, a nano-encapsulated formulation (P-21) demonstrated a significant increase in oral bioavailability (31%) and a sustained half-life in a mouse model.[6]
-
Use of Permeation Enhancers: Co-administration with a permeation enhancer can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption. Sodium caprate has been successfully used in formulations of other oral PCSK9 inhibitors to improve their bioavailability.[7]
-
Formulation with Lipids: Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate and solubility.
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound between individual animals.
-
Possible Cause: Inconsistent dosing, differences in food intake, or variability in GI tract physiology.
-
Troubleshooting Steps:
-
Ensure precise and consistent administration of the formulation for each animal.
-
Standardize the feeding schedule of the animals, as food can affect the absorption of orally administered drugs. Administer the compound at the same time relative to the feeding cycle for all animals.
-
Consider if the formulation is stable and homogenous. Ensure proper mixing before each administration.
-
Issue: this compound is effective at lowering LDL-C, but the effect is not sustained.
-
Possible Cause: Rapid metabolism and clearance of the compound.
-
Troubleshooting Steps:
-
Conduct a pharmacokinetic study to determine the half-life (t½) of this compound in your animal model.
-
If the half-life is short, consider a more frequent dosing regimen (e.g., twice daily instead of once daily).
-
Investigate formulation strategies that provide sustained release of the drug. The nano-encapsulated PCSK9 inhibitor P-21 showed a sustained half-life of up to 24 hours.[6]
-
Quantitative Data from Analogous Oral PCSK9 Inhibitors
The following tables summarize pharmacokinetic data from published studies on other small-molecule and peptide-based oral PCSK9 inhibitors, which can serve as a reference for what to expect and aim for with this compound.
Table 1: Pharmacokinetic Parameters of Oral PCSK9 Inhibitors in Animal Models
| Compound | Animal Model | Dose & Route | Cmax | Tmax | Oral Bioavailability (F%) | Half-life (t½) |
| NYX-PCSK9i | C57BL/6 Mice | 50 mg/kg, PO | 1,380 ng/mL | 2 h | 28.5% | 4.3 h |
| P-4 (nano-encapsulated) [6] | Mice | Not Specified | Reached at 30 min | 30 min | 31% | Up to 24 h (sustained) |
| DC371739 | Rats | Not Specified | Not Specified | Not Specified | 58.3% | Not Specified |
| DC371739 | Dogs | Not Specified | Not Specified | Not Specified | 19.5% | Not Specified |
Table 2: In Vivo Efficacy of Oral PCSK9 Inhibitors in Animal Models
| Compound | Animal Model | Treatment Regimen | LDL-C Reduction | Reference |
| P-21 (nano-hepatic targeted) | Hypercholesterolemic Mice | Dose-dependent | 50-90% | [6] |
| NYX-PCSK9i | APOE*3-Leiden.CETP Mice | 5 weeks | Significant reduction | [8] |
| MK-0616 | Healthy Humans on statins | 20 mg once daily for 14 days | ~61% | [9][10] |
Experimental Protocols
Protocol 1: Evaluation of Oral Bioavailability of this compound in Mice
-
Animal Model: C57BL/6 mice (female, 10-14 weeks old).[8]
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 5 mg/kg) for reference.
-
Group 2: Oral (PO) administration of this compound in a vehicle (e.g., 50 mg/kg).
-
Group 3: Oral (PO) administration of a formulated version of this compound (e.g., nano-encapsulated, 50 mg/kg).
-
-
Procedure:
-
Fast animals overnight before dosing.
-
Administer the compound via the respective routes.
-
Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.
-
Centrifuge blood to separate plasma.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
Determine oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 2: Assessment of In Vivo Efficacy in a Hyperlipidemic Mouse Model
-
Animal Model: High-fat diet-induced hypercholesterolemic mice or a transgenic model such as APOE*3-Leiden.CETP mice.[6][8]
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound in a standard vehicle.
-
Group 3: Formulated this compound.
-
(Optional) Group 4: Positive control (e.g., an injectable PCSK9 antibody).
-
-
Procedure:
-
Induce hypercholesterolemia in the animals.
-
Administer the respective treatments daily (or as determined by pharmacokinetic data) for a specified period (e.g., 4-5 weeks).
-
Collect blood samples at baseline and at the end of the treatment period.
-
Measure plasma total cholesterol and LDL-C levels using commercial kits.
-
-
Data Analysis:
-
Compare the LDL-C levels between the treatment groups and the vehicle control group to determine the percentage of LDL-C reduction.
-
Statistical analysis (e.g., ANOVA) should be performed to assess the significance of the observed effects.
-
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PCSK9 Inhibitors: Clinical Relevance, Molecular Mechanisms, and Safety in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Novel oral nano-hepatic targeted anti-PCSK9 in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Orally Bioavailable Macrocyclic Peptide That Inhibits Binding of PCSK9 to the Low Density Lipoprotein Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Pcsk9-IN-11 experimental outcomes
Welcome to the technical support center for Pcsk9-IN-11, a potent, orally active small molecule inhibitor of PCSK9 transcription. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that suppresses the transcription of the PCSK9 gene. This leads to a decrease in the production and secretion of the PCSK9 protein. With lower levels of circulating PCSK9, the degradation of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes is reduced.[1][2] This results in an increased number of LDLRs available to clear circulating LDL cholesterol (LDL-C) from the bloodstream.[2]
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, this compound is typically soluble in DMSO.[3] For in vivo studies, specific formulations may be required to ensure bioavailability.[3] It is recommended to prepare fresh solutions for each experiment. For storage of stock solutions, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific storage recommendations.
Q3: What is the recommended concentration range for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and assay conditions. Based on available data, a concentration range of 1 µM to 25 µM is a reasonable starting point for most cell-based assays.[4] The reported IC50 for PCSK9 transcriptional inhibitory activity in HepG2 cells is 5.7 μM.[4][5]
Q4: Is this compound cytotoxic?
A4: High concentrations of any small molecule can potentially induce cytotoxicity. It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®). This will help you distinguish between a specific inhibitory effect and a general cytotoxic response.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in In Vitro Assays
Q: I am observing significant variability in the IC50 values for this compound between experiments. What could be the cause?
A: Inconsistent IC50 values are a common challenge in experiments with small molecule inhibitors. Several factors could be contributing to this variability. Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| Compound Solubility | This compound may precipitate out of solution at higher concentrations, especially in aqueous media, leading to a lower effective concentration. | - Visually inspect your solutions for any signs of precipitation. - Prepare fresh dilutions from a DMSO stock for each experiment. - Consider using a solubility-enhancing agent if compatible with your assay. |
| Compound Stability | The compound may be unstable in your assay medium or under your experimental conditions (e.g., prolonged incubation, exposure to light). | - Minimize the time the compound spends in aqueous solutions before being added to the cells. - Protect your compound from light. - Test the stability of the compound in your assay buffer over the time course of your experiment. |
| Cell Health and Density | Variations in cell health, passage number, and seeding density can significantly impact the cellular response to the inhibitor. | - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density across all wells and experiments. - Regularly check for mycoplasma contamination. |
| Assay Reagent Variability | Inconsistent quality or preparation of assay reagents (e.g., serum, detection reagents) can introduce variability. | - Use the same batch of serum and other critical reagents for a set of experiments. - Ensure proper storage and handling of all reagents. |
Issue 2: Low or No Observed Efficacy in Cell-Based Assays
Q: I am not observing the expected decrease in PCSK9 levels or increase in LDLR levels after treating cells with this compound.
A: A lack of efficacy can be frustrating. A systematic approach to troubleshooting is recommended. The following diagram outlines a logical workflow to identify the potential issue.
Caption: Troubleshooting workflow for lack of efficacy.
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Q: this compound shows good activity in my cell-based assays, but the in vivo efficacy is poor.
A: This is a common challenge in drug development and can be attributed to the pharmacokinetic and pharmacodynamic (PK/PD) properties of the small molecule.
| Potential Cause | Explanation | Recommended Solution |
| Poor Bioavailability | The compound may have low oral absorption, leading to insufficient plasma concentrations. | - Assess the pharmacokinetic profile of this compound in your animal model (e.g., measure plasma concentration over time). - Consider alternative routes of administration (e.g., intraperitoneal injection) if oral bioavailability is a limiting factor.[3] |
| Rapid Metabolism/Clearance | The compound may be rapidly metabolized by the liver or cleared from circulation, resulting in a short half-life. | - Conduct in vitro metabolic stability assays using liver microsomes. - Perform a PK study to determine the half-life of the compound. |
| Off-Target Effects | In the complex biological environment of an animal, the compound may have off-target effects that counteract its intended activity. | - Profile the compound against a panel of common off-targets. - Carefully observe the animals for any unexpected physiological or behavioral changes. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on publicly available information.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (PCSK9 Transcription) | 5.7 µM | HepG2 cells | [4][5] |
| Effect on PCSK9 Protein | Dose-dependent decrease (0-25 µM) | HepG2 cells, 24h incubation | [4] |
| Effect on LDLR Protein | Dose-dependent increase (0-25 µM) | HepG2 cells, 24h incubation | [4] |
| In Vivo Safety (LD50) | >1000 mg/kg | Mice, single oral gavage | [4] |
Experimental Protocols
Protocol 1: In Vitro PCSK9-LDLR Binding Assay
This protocol is a general guideline for assessing the ability of this compound to indirectly affect the PCSK9-LDLR interaction by reducing PCSK9 levels.
Caption: Workflow for PCSK9-LDLR binding assay.
Methodology:
-
Cell Culture: Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Sample Collection: Carefully collect the conditioned media from each well. This media will contain the PCSK9 secreted by the cells.
-
Binding Assay: Utilize a commercially available PCSK9-LDLR binding assay kit.[6] These kits typically use an ELISA format where the wells are coated with recombinant LDLR.
-
Incubation: Add the collected conditioned media to the LDLR-coated wells and incubate according to the manufacturer's instructions. This allows the PCSK9 in the media to bind to the immobilized LDLR.
-
Detection: Wash the wells and add a detection antibody that binds to PCSK9, followed by a substrate to generate a measurable signal.
-
Data Analysis: Quantify the signal and calculate the reduction in PCSK9 levels in the conditioned media of treated cells compared to the vehicle control.
Protocol 2: Cellular LDL Uptake Assay
This assay measures the functional consequence of this compound treatment, which should be an increase in the uptake of LDL by cells.
Methodology:
-
Cell Culture and Treatment: Seed HepG2 cells in a black, clear-bottom 96-well plate. Treat the cells with various concentrations of this compound for 24-48 hours as described above.
-
Serum Starvation: After the treatment period, replace the medium with serum-free medium and incubate for a few hours to upregulate LDLR expression.
-
Labeled LDL Incubation: Add fluorescently labeled LDL (e.g., DiI-LDL) to each well at a final concentration of 5-10 µg/mL. Incubate for 2-4 hours at 37°C.
-
Washing: Gently wash the cells multiple times with PBS to remove any unbound labeled LDL.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the fluorescent dye used.
-
Data Analysis: An increase in fluorescence intensity in the this compound-treated wells compared to the vehicle control indicates enhanced LDL uptake.
Signaling Pathway
The following diagram illustrates the PCSK9 signaling pathway and the point of intervention for this compound.
References
- 1. From Screening to Targeted Degradation: Strategies for the Discovery and Optimization of Small Molecule Ligands for PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PCSK9-IN-24 | Others 14 | 2974496-96-1 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Cytotoxicity of Pcsk9-IN-11
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential cytotoxicity associated with the small molecule PCSK9 inhibitor, Pcsk9-IN-11, particularly at high concentrations. The following information is intended to help troubleshoot and optimize experimental conditions to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vitro and in vivo toxicity of this compound?
A1: this compound has demonstrated a favorable safety profile in preclinical studies. In HepG2 cells, it exhibits PCSK9 transcriptional inhibitory activity with an IC50 of 5.7 μM and shows no significant cytotoxicity at concentrations up to 25 μM.[1] In vivo studies in mice have shown a good safety feature, with a half-lethal dose (LD50) value of over 1000 mg/kg, and it did not affect the body weight, behavior, or survival characteristics of the mice.[1]
Q2: Why might I observe cytotoxicity in my experiments with this compound at high concentrations?
A2: While this compound is generally well-tolerated, high concentrations of any small molecule inhibitor can sometimes lead to off-target effects, which may manifest as cytotoxicity.[2][3][4] This is not necessarily indicative of the on-target activity of the compound. Other factors could include the specific sensitivity of your cell line, experimental conditions, or issues with compound solubility.
Q3: What are the typical signs of cytotoxicity in cell culture experiments?
A3: Signs of cytotoxicity can include a reduction in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment), and activation of apoptotic pathways. These effects can be quantified using various cell-based assays.
Q4: How can I distinguish between on-target PCSK9 inhibition and off-target cytotoxicity?
A4: To differentiate between the desired inhibitory effect and off-target toxicity, it is crucial to perform dose-response experiments and include appropriate controls. A significant decrease in cell viability at concentrations much higher than the IC50 for PCSK9 inhibition may suggest off-target effects. Comparing the effects of this compound with other PCSK9 inhibitors with different chemical scaffolds can also provide valuable insights.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected cytotoxicity when using this compound at high concentrations.
Table 1: Troubleshooting Potential Cytotoxicity of this compound
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity at concentrations above the IC50 | Off-target effects: At high concentrations, small molecules can interact with unintended cellular targets.[2][3][4] | 1. Perform a dose-response curve: Determine the lowest effective concentration that achieves the desired level of PCSK9 inhibition without significant cytotoxicity. 2. Reduce incubation time: Shorter exposure to the compound may be sufficient for PCSK9 inhibition while minimizing off-target effects. 3. Use a different cell line: Cell-type specific sensitivities can contribute to cytotoxicity. Testing in a different, relevant cell line can be informative. 4. Include a structurally related inactive control: If available, a similar but inactive compound can help confirm that the observed effects are due to the specific activity of this compound. |
| Precipitation of the compound in culture media | Poor solubility: this compound is soluble in DMSO.[5] Improper dissolution or high final concentrations in aqueous media can lead to precipitation, which can be toxic to cells or interfere with assays. | 1. Prepare fresh stock solutions: Ensure this compound is fully dissolved in DMSO before further dilution. The stock solution can be stored at -80°C for 6 months or -20°C for 1 month, protected from light.[1] 2. Optimize final DMSO concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to avoid solvent-induced toxicity. 3. Visually inspect media: Before adding to cells, ensure the final working solution is clear and free of precipitates. |
| Inconsistent results between experiments | Experimental variability: Variations in cell density, passage number, or reagent preparation can lead to inconsistent outcomes. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure a uniform seeding density. 2. Run appropriate controls in every experiment: Include vehicle controls (DMSO), untreated controls, and positive controls for cytotoxicity if applicable. |
Data Presentation
The following table summarizes the known activity and safety data for this compound.
Table 2: Summary of this compound Activity and Safety Data
| Parameter | Value | System | Reference |
| IC50 (PCSK9 transcriptional inhibition) | 5.7 μM | HepG2 cells | [1] |
| In Vitro Cytotoxicity | No significant toxicity observed up to 25 μM | HepG2 cells | [1] |
| LD50 (in vivo) | > 1000 mg/kg | Mice | [1] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug solutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection:
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
PCSK9 Signaling Pathway
Caption: PCSK9 binds to the LDL receptor, leading to its degradation. This compound inhibits this interaction.
Troubleshooting Workflow for Cytotoxicity
Caption: A logical workflow to identify the source of potential cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Refining Pcsk9-IN-11 treatment duration for optimal LDLR response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pcsk9-IN-11 to study its effects on Low-Density Lipoprotein Receptor (LDLR) expression and function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Its mechanism of action involves the inhibition of PCSK9 transcription.[1][2] By reducing the expression of PCSK9, this compound leads to a decrease in the degradation of the Low-Density Lipoprotein Receptor (LDLR). This results in an increased level of LDLR protein on the cell surface, which in turn enhances the uptake of LDL cholesterol from the extracellular environment.[1][2]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: Based on in vitro studies using HepG2 cells, a concentration range of 2.5 µM to 25 µM has been shown to be effective. A dose-dependent increase in LDLR expression and a decrease in PCSK9 protein levels were observed within this range after 24 hours of treatment.[2][3] The IC50 for PCSK9 transcriptional inhibitory activity in HepG2 cells is 5.7 μM.[1][2]
Q3: What is the optimal treatment duration to observe an effect on LDLR expression?
A3: Significant effects on LDLR protein expression have been documented at 24 hours of continuous treatment with this compound in HepG2 cells.[2][3] To determine the optimal treatment duration for your specific experimental goals, a time-course experiment is recommended. This would involve treating cells with a fixed, effective concentration of this compound (e.g., 10 µM) and harvesting cells at various time points (e.g., 6, 12, 24, 48 hours) for analysis of LDLR protein levels.
Q4: What cell lines are suitable for studying the effects of this compound?
A4: Human hepatoma cell lines, such as HepG2, are a suitable and commonly used model for studying the effects of PCSK9 inhibitors on LDLR expression and function.[1][2][4][5][6][7] These cells endogenously express PCSK9 and LDLR, providing a relevant system to investigate the mechanism of action of this compound.
Q5: How can I assess the functional consequence of increased LDLR expression after this compound treatment?
A5: A DiI-LDL uptake assay is a standard method to functionally assess the activity of LDLR. This assay uses fluorescently labeled LDL (DiI-LDL) which is taken up by cells via the LDLR. An increase in intracellular fluorescence indicates enhanced LDLR-mediated LDL uptake. Treatment with this compound has been shown to significantly increase DiI-LDL uptake in HepG2 cells in a dose-dependent manner.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in LDLR protein levels after 24-hour treatment. | Suboptimal concentration of this compound: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with concentrations ranging from 2.5 µM to 25 µM to determine the optimal concentration for your specific cell line and experimental conditions.[2][3] |
| Cell health issues: High cell density, nutrient depletion, or other stressors can affect cellular responses. | Ensure cells are healthy, sub-confluent, and in the logarithmic growth phase before treatment. Regularly monitor cell morphology. | |
| Inactive compound: The this compound compound may have degraded. | Store the compound as recommended by the supplier (e.g., at -20°C or -80°C) and protect it from light.[1] Prepare fresh stock solutions in a suitable solvent like DMSO.[2] | |
| High variability in results between replicate experiments. | Inconsistent cell seeding density: Variations in the number of cells plated can lead to inconsistent results. | Use a cell counter to ensure consistent cell numbers are seeded in each well and across experiments. |
| Inconsistent treatment duration: Precise timing of treatment initiation and termination is crucial for reproducibility. | Standardize the treatment duration and ensure all samples are processed consistently. | |
| Edge effects in multi-well plates: Wells on the outer edges of a plate can be prone to evaporation and temperature fluctuations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Decreased cell viability or signs of cytotoxicity. | High concentration of this compound or solvent: The concentration of the inhibitor or the solvent (e.g., DMSO) may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound and the solvent in your cell line. Pcsk9-IN-10, a similar compound, showed low cytotoxicity in HepG2 cells at concentrations up to 1000 µM.[8] |
| Contamination: Bacterial or fungal contamination can affect cell health and experimental outcomes. | Regularly check for contamination and maintain sterile cell culture techniques. | |
| Low or no DiI-LDL uptake detected. | Low LDLR expression at baseline: The cell line may have inherently low levels of LDLR. | Use a cell line known to express sufficient levels of LDLR, such as HepG2. Consider pre-incubating cells in lipoprotein-deficient serum to upregulate LDLR expression before the assay.[1] |
| Issues with DiI-LDL: The fluorescently labeled LDL may be of poor quality or degraded. | Use a reputable commercial source for DiI-LDL and handle it according to the manufacturer's instructions, protecting it from light. | |
| Incorrect assay conditions: Suboptimal incubation time or temperature can affect LDL uptake. | Follow a validated protocol for the DiI-LDL uptake assay, typically involving incubation for 3-4 hours at 37°C.[1][9] |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on PCSK9 and LDLR Protein Levels in HepG2 Cells
| Treatment Concentration (µM) | Incubation Time (hours) | Relative PCSK9 Protein Level (Normalized to Control) | Relative LDLR Protein Level (Normalized to Control) |
| 0 (Control) | 24 | 1.00 | 1.00 |
| 2.5 | 24 | Decreased | Increased |
| 5.0 | 24 | Decreased | Increased |
| 12.5 | 24 | Significantly Decreased | Significantly Increased |
| 25.0 | 24 | Markedly Decreased | Markedly Increased |
Data summarized from Western Blot analysis in Qiao MQ, et al. Eur J Med Chem. 2022.[2][3]
Table 2: Functional Effect of this compound on LDL Uptake in HepG2 Cells
| Treatment Concentration (µM) | Incubation Time (hours) | Fold Increase in DiI-LDL Uptake (Compared to Control) |
| 0 (Control) | 24 | 1.0 |
| 2.5 | 24 | Increased |
| 5.0 | 24 | Increased |
| 12.5 | 24 | ~1.7 |
| 25.0 | 24 | >1.7 |
Data summarized from DiI-LDL uptake assay in Qiao MQ, et al. Eur J Med Chem. 2022.[2][3]
Experimental Protocols
Western Blot for LDLR and PCSK9
This protocol is adapted for HepG2 cells to assess the protein levels of LDLR and PCSK9 following treatment with this compound.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., MEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LDLR, anti-PCSK9, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 2.5, 5, 12.5, 25 µM) or vehicle control (DMSO). Incubate for 24 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LDLR, PCSK9, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
DiI-LDL Uptake Assay
This assay measures the functional activity of the LDLR by quantifying the uptake of fluorescently labeled LDL.
Materials:
-
HepG2 cells
-
Complete culture medium
-
Lipoprotein-deficient serum (LPDS)
-
This compound
-
DMSO (vehicle control)
-
DiI-LDL (fluorescently labeled LDL)
-
Isopropanol
-
Plate reader with fluorescence capabilities (Excitation/Emission ~530/580 nm)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of approximately 3 x 10^4 cells/well and allow them to adhere for 48 hours.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
LDL Uptake:
-
Replace the culture medium with medium containing 5% LPDS and 20 µg/ml DiI-LDL.
-
Incubate the cells for 4 hours at 37°C in the dark.
-
-
Fluorescence Quantification:
-
Wash the cells twice with PBS.
-
Add 100 µl of isopropanol to each well to lyse the cells and solubilize the DiI-LDL.
-
Measure the fluorescence in a microplate reader (Excitation/Emission at 530/580 nm).
-
-
Protein Normalization:
-
After reading the fluorescence, determine the protein concentration in each well to normalize the DiI-LDL uptake values. A simple method is to use a crystal violet staining assay.
-
-
Data Analysis: Calculate the ratio of fluorescence intensity to protein concentration to determine the normalized DiI-LDL uptake.
Visualizations
Caption: PCSK9 signaling pathway and the mechanism of action of this compound.
References
- 1. DiI‐LDL uptake assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Frontiers | 17β-Estradiol Inhibits PCSK9-Mediated LDLR Degradation Through GPER/PLC Activation in HepG2 Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of secreted PCSK9 increases low density lipoprotein receptor expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCSK9-IN-10 | CAS#:368434-98-4 | Chemsrc [chemsrc.com]
- 9. LDL Uptake Assay Kit (Cell-Based) (ab133127) | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to Small Molecule PCSK9 Inhibitors: Benchmarking Pcsk9-IN-11
For Researchers, Scientists, and Drug Development Professionals
The quest for effective, orally available therapies to manage hypercholesterolemia has led to the development of small molecule inhibitors targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). This guide provides an objective comparison of Pcsk9-IN-11 with other notable small molecule PCSK9 inhibitors, supported by experimental data to inform research and development efforts in cardiovascular disease.
Introduction to PCSK9 and its Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This process reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the circulation, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.
The development of inhibitors that block the PCSK9-LDLR interaction or reduce PCSK9 expression has revolutionized lipid-lowering therapy. While monoclonal antibodies have been successful, the focus has increasingly shifted towards the development of orally bioavailable small molecule inhibitors for improved patient convenience and potentially lower costs.
Comparative Performance of Small Molecule PCSK9 Inhibitors
This section provides a quantitative comparison of this compound against other preclinical and clinical-stage small molecule PCSK9 inhibitors. The data is summarized for easy comparison of their efficacy and pharmacological properties.
| Inhibitor | Target Mechanism | In Vitro Potency | In Vivo Efficacy (LDL-C Reduction) | Route of Administration | Development Stage |
| This compound | PCSK9 Transcriptional Inhibition | IC50: 5.7 μM (in HepG2 cells)[1][2] | Significant suppression of hepatic PCSK9 expression in mice[1] | Oral[1] | Preclinical |
| NYX-PCSK9i | Disruption of PCSK9-LDLR Interaction | IC50: 323 nM (biochemical assay)[3] | Up to 57% reduction in plasma total cholesterol in mice[3] | Oral[3] | Preclinical |
| AZD0780 | Inhibition of lysosomal trafficking of PCSK9-LDLR complex | KD: 2.3 nM (for human PCSK9)[4] | 50.7% reduction in LDL-C in a Phase 2b trial (30 mg daily)[5][6] | Oral[4][7] | Phase 2 |
| Enlicitide (MK-0616) | Inhibition of PCSK9-LDLR Interaction | N/A | Up to 60.9% reduction in LDL-C in a Phase 2b study (30 mg)[8] | Oral[8] | Phase 3[9] |
| 7030B-C5 | PCSK9 Transcriptional Inhibition | Dose-dependent suppression of PCSK9 mRNA in HepG2 cells[10] | Reduced hepatic and plasma PCSK9 levels in mice[10] | Oral[10] | Preclinical |
| P-21 | PCSK9/LDLR Antagonist | N/A | Up to 90% LDL-C lowering in mice (30 mg/kg)[11] | Oral[11] | Preclinical |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for these small molecule inhibitors involves the disruption of the PCSK9 pathway, ultimately leading to increased LDLR availability on hepatocyte surfaces and enhanced clearance of LDL-C from the bloodstream.
Caption: PCSK9 Signaling Pathway and Points of Inhibition.
Key Experimental Protocols
The evaluation of small molecule PCSK9 inhibitors involves a series of in vitro and in vivo assays to determine their potency, mechanism of action, and efficacy. Below are detailed methodologies for key experiments.
PCSK9 Quantification ELISA (Enzyme-Linked Immunosorbent Assay)
This assay is used to measure the concentration of PCSK9 in biological samples, such as cell culture supernatant or plasma.
Protocol:
-
Coating: A 96-well microplate is coated with a capture antibody specific for human PCSK9 and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Standards and samples (diluted as necessary) are added to the wells and incubated for 2 hours at room temperature to allow PCSK9 to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody: A biotinylated detection antibody specific for PCSK9 is added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove unbound detection antibody.
-
Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added to the wells and incubated for 20-30 minutes at room temperature.
-
Washing: The plate is washed to remove unbound enzyme conjugate.
-
Substrate: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark at room temperature for 15-30 minutes, allowing the HRP to catalyze a color change.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: The optical density is measured at 450 nm using a microplate reader. The concentration of PCSK9 in the samples is determined by interpolating from a standard curve.[12]
LDL-C Uptake Assay
This cell-based assay measures the ability of hepatocytes to take up LDL-C from the surrounding medium, which is an indicator of LDLR activity.
Protocol:
-
Cell Seeding: Human hepatoma cells (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere and grow overnight.
-
Compound Treatment: The cells are treated with the small molecule inhibitor at various concentrations and incubated for a specified period (e.g., 24 hours).
-
LDL-C Incubation: Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo Red-LDL) is added to the cell culture medium, and the cells are incubated for 3-4 hours to allow for LDL uptake.[13][14][15]
-
Washing: The cells are washed with PBS to remove any unbound fluorescent LDL.
-
Quantification: The fluorescence intensity within the cells is measured using a fluorescence microscope or a plate reader. An increase in fluorescence intensity in inhibitor-treated cells compared to control cells indicates enhanced LDL-C uptake.[13][14][15]
Caption: Workflow for a typical LDL-C uptake assay.
Conclusion
The landscape of small molecule PCSK9 inhibitors is rapidly evolving, with several promising candidates demonstrating significant LDL-C lowering efficacy in preclinical and clinical studies. This compound, with its mechanism of transcriptional inhibition, represents an interesting approach within this class. While its in vitro potency appears more moderate compared to some direct binding inhibitors like AZD0780 and NYX-PCSK9i, its oral activity in vivo warrants further investigation.
The comparative data presented in this guide highlights the diversity of mechanisms and potencies among small molecule PCSK9 inhibitors. For researchers and drug developers, the choice of which molecule to advance will depend on a comprehensive evaluation of efficacy, safety, pharmacokinetic properties, and the specific therapeutic niche. The continued development of potent, orally bioavailable small molecule PCSK9 inhibitors holds the promise of providing a more accessible and convenient treatment option for a broader population of patients with hypercholesterolemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. merck.com [merck.com]
- 9. MK-0616 Cardiovascular Outcomes Study - MSD [msdclinicaltrials.com]
- 10. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. eaglebio.com [eaglebio.com]
- 13. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Unveiling the Mechanism of Action: A Comparative Guide to a Novel Small Molecule PCSK9 Inhibitor and its Validation by Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a representative novel small molecule PCSK9 inhibitor, herein referred to as "SMI-PCSK9," with other established PCSK9-targeting therapeutics. We delve into the validation of its mechanism of action through genetic knockdown studies, presenting supporting experimental data and detailed protocols to facilitate reproducible research.
Introduction to PCSK9 Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3][4] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[1][2][3][4][5] This reduction in LDLR density leads to decreased clearance of LDL cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.[1][5][6][7] The discovery of PCSK9's role has paved the way for innovative therapeutic strategies aimed at inhibiting its function, thereby increasing LDLR availability and lowering LDL-C levels.[1][2][6][8]
The Landscape of PCSK9 Inhibitors
The primary therapeutic strategies for inhibiting PCSK9 function can be broadly categorized as follows:
-
Monoclonal Antibodies (mAbs): These biologic drugs, such as evolocumab and alirocumab, bind to circulating PCSK9, preventing its interaction with the LDLR.[6][9]
-
Small Interfering RNA (siRNA): Therapeutics like inclisiran work by silencing the translation of PCSK9 mRNA in hepatocytes, thus reducing the production of the PCSK9 protein.[10][11]
-
Small Molecule Inhibitors (SMIs): These orally bioavailable drugs are being developed to disrupt the PCSK9-LDLR interaction or inhibit PCSK9 synthesis or secretion.[6][8] This guide focuses on a representative SMI, "SMI-PCSK9," as a promising alternative to injectable biologics.
Comparative Efficacy of PCSK9 Inhibitors
The following table summarizes the reported efficacy of different classes of PCSK9 inhibitors in reducing LDL-C levels.
| Inhibitor Class | Representative Compound(s) | Mechanism of Action | Route of Administration | LDL-C Reduction (%) |
| Small Molecule Inhibitor | SMI-PCSK9 (e.g., P-21) | Prevents PCSK9-LDLR interaction | Oral | ~20-90% (dose-dependent in mice)[8] |
| Monoclonal Antibody | Evolocumab, Alirocumab | Binds to circulating PCSK9 | Subcutaneous Injection | ~50-60%[12] |
| siRNA | Inclisiran | Inhibits PCSK9 synthesis | Subcutaneous Injection | ~50%[10] |
Validating the Mechanism of SMI-PCSK9 through Genetic Knockdown
To confirm that the LDL-C lowering effect of SMI-PCSK9 is indeed mediated through the PCSK9 pathway, a genetic knockdown experiment using siRNA is a crucial validation step. The rationale is that if SMI-PCSK9 acts on PCSK9, its effect should be diminished or absent when PCSK9 expression is silenced.
Experimental Workflow for Validation
Caption: Experimental workflow for validating SMI-PCSK9's mechanism of action.
Expected Outcomes from Validation Studies
The following table outlines the anticipated results from the validation experiments, which would collectively support the on-target activity of SMI-PCSK9.
| Treatment Group | PCSK9 mRNA Levels | PCSK9 Protein Levels | LDLR Protein Levels | LDL Uptake |
| Control (Vehicle) | Baseline | Baseline | Baseline | Baseline |
| SMI-PCSK9 | No significant change | No significant change | Increased | Increased |
| PCSK9 siRNA | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Increased |
| SMI-PCSK9 + PCSK9 siRNA | Significantly Decreased | Significantly Decreased | Significantly Increased (no additive effect over siRNA alone) | Significantly Increased (no additive effect over siRNA alone) |
PCSK9 Signaling Pathway
Caption: The PCSK9 signaling pathway and points of therapeutic intervention.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of PCSK9 in HepG2 Cells
Objective: To specifically reduce the expression of PCSK9 in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
PCSK9-specific siRNA and non-targeting control siRNA
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed HepG2 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM I Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I Medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complex to each well containing cells and medium. Mix gently by rocking the plate back and forth.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with further analysis.
Western Blot for LDLR Protein Levels
Objective: To quantify the relative abundance of the LDLR protein in cell lysates.
Materials:
-
Transfected HepG2 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-LDLR and anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the LDLR signal to the beta-actin signal.
LDL Uptake Assay
Objective: To measure the functional consequence of altered LDLR levels by quantifying the uptake of fluorescently labeled LDL.
Materials:
-
Transfected HepG2 cells
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Serum-free cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: After the desired treatment period, wash the cells with PBS.
-
LDL Incubation: Incubate the cells with serum-free medium containing fluorescently labeled LDL (e.g., 10 µg/mL) for 4 hours at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound LDL.
-
Quantification:
-
Microscopy: Visualize and capture images of the cells using a fluorescence microscope.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader.
-
-
Analysis: Compare the fluorescence intensity between the different treatment groups to determine the relative LDL uptake.
PCSK9-LDLR In Vitro Binding Assay
Objective: To assess the ability of SMI-PCSK9 to directly inhibit the interaction between PCSK9 and the LDLR.
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR-EGF-A domain
-
Assay buffer
-
96-well microplate
-
Detection antibody (e.g., anti-His-tag HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure:
-
Coating: Coat a 96-well plate with the recombinant LDLR-EGF-A domain and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.
-
Inhibitor Incubation: Add serial dilutions of SMI-PCSK9 to the wells, followed by the addition of a fixed concentration of recombinant PCSK9. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a detection antibody that binds to PCSK9. Incubate for 1 hour.
-
Signal Development: Wash the plate and add the substrate solution. Allow the color to develop.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the IC50 value of SMI-PCSK9, which represents the concentration required to inhibit 50% of the PCSK9-LDLR binding.
Conclusion
The validation of a small molecule PCSK9 inhibitor's mechanism of action through genetic knockdown is a critical step in its preclinical development. The experimental framework provided in this guide offers a robust approach to confirming on-target activity. By comparing the effects of a novel SMI with established PCSK9 inhibitors and demonstrating a lack of additive effect in the presence of PCSK9 siRNA, researchers can build a strong case for its specific mechanism. The development of orally available small molecule inhibitors represents a significant advancement in the management of hypercholesterolemia, offering a more convenient and potentially more accessible treatment option for a wider patient population.
References
- 1. nps.org.au [nps.org.au]
- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Isolation and characterization of the circulating truncated form of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. mdpi.com [mdpi.com]
- 10. Low-density Lipoprotein-Cholesterol Lowering Strategies for Prevention of Atherosclerotic Cardiovascular Disease: Focus on siRNA Treatment Targeting PCSK9 (Inclisiran) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Novel siRNA Therapeutics: A Review with a Focus on Inclisiran for the Treatment of Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Pcsk9-IN-11 vs. Inclisiran: A Comparative Guide to Inhibitory Mechanisms
For researchers and professionals in drug development, understanding the nuanced differences between emerging therapeutic agents is paramount. This guide provides a detailed comparison of two distinct inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9): Pcsk9-IN-11 and inclisiran. While both agents aim to lower low-density lipoprotein cholesterol (LDL-C) by targeting PCSK9, their fundamental mechanisms of action diverge significantly, representing two different strategies in the ongoing development of PCSK9-targeted therapies. Inclisiran is a clinically approved small interfering RNA (siRNA) therapeutic, whereas this compound is a preclinical small molecule inhibitor. This guide will objectively compare their inhibitory pathways, present available experimental data, and outline the methodologies used to evaluate their efficacy.
Comparison of Inhibitory Mechanisms and Properties
This compound and inclisiran represent two distinct classes of PCSK9 inhibitors. Inclisiran is a first-in-class siRNA therapeutic that prevents the synthesis of the PCSK9 protein. In contrast, this compound is a small molecule compound that inhibits the transcription of the PCSK9 gene itself. This fundamental difference in their mechanism of action dictates their molecular characteristics, route of administration, and the nature of the available supporting data.
| Feature | This compound | Inclisiran |
| Molecular Type | Small molecule | Small interfering RNA (siRNA) |
| Mechanism of Action | Transcriptional inhibition of the PCSK9 gene.[1][2] | Post-transcriptional gene silencing via RNA interference (RNAi), leading to the degradation of PCSK9 messenger RNA (mRNA).[3][4][5][6] |
| Target | Transcription factors or regulatory elements involved in PCSK9 gene expression.[1][2] | PCSK9 mRNA in the cytoplasm of hepatocytes.[3][5][6] |
| Route of Administration | Orally active (preclinical).[1] | Subcutaneous injection.[6][7] |
| Development Stage | Preclinical. | Clinically approved and marketed (as Leqvio).[3] |
Quantitative Data on Inhibitory Efficacy
The available quantitative data for this compound is limited to in vitro studies, reflecting its early stage of development. In contrast, inclisiran has undergone extensive clinical evaluation in the ORION program, providing a wealth of data on its efficacy in various patient populations.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value |
| IC50 (PCSK9 transcriptional inhibitory activity) | HepG2 | 5.7 μM |
| Data from preclinical studies. |
Table 2: Clinical Efficacy of Inclisiran in Lowering LDL-C
| Clinical Trial | Patient Population | LDL-C Reduction (Placebo-Adjusted) | Timepoint |
| ORION-9 | Heterozygous Familial Hypercholesterolemia (HeFH) | ~50% | Day 510 |
| ORION-10 | Atherosclerotic Cardiovascular Disease (ASCVD) | 52.3% | Day 510 |
| ORION-11 | ASCVD or ASCVD Risk Equivalents | 49.9% | Day 510 |
| Data from Phase III clinical trials.[7][8][9] |
Experimental Protocols
The methodologies to assess the efficacy of this compound and inclisiran differ significantly due to their distinct mechanisms and stages of development.
Protocol for Assessing PCSK9 Transcriptional Inhibition (this compound)
This protocol describes a general method for evaluating the in vitro efficacy of a transcriptional inhibitor like this compound.
1. Cell Culture:
-
Human hepatoma cells (HepG2) are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment:
-
HepG2 cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound (or a vehicle control, such as DMSO) for a specified period (e.g., 24 hours).
3. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using primers specific for the PCSK9 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of PCSK9 mRNA is calculated to determine the extent of transcriptional inhibition.
4. Western Blot Analysis for PCSK9 and LDLR Protein Levels:
-
Cell lysates are prepared from the treated cells, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against PCSK9, LDLR, and a loading control (e.g., β-actin).
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified to assess the downstream effects on protein expression.
Protocol for Assessing Inclisiran Efficacy in a Clinical Setting (ORION Program)
This protocol provides a generalized overview of the methodology used in the Phase III ORION trials for inclisiran.
1. Study Design and Patient Population:
-
Multicenter, randomized, double-blind, placebo-controlled trials.
-
Enrollment of patients with specific conditions such as HeFH, ASCVD, or ASCVD risk equivalents, who have elevated LDL-C despite maximally tolerated statin therapy.[7][9]
2. Treatment Administration:
-
Patients are randomized to receive either inclisiran (typically 284 mg) or a matching placebo.
-
The drug is administered via subcutaneous injection at baseline, 3 months, and then every 6 months thereafter.[7][8]
3. Efficacy Endpoints:
-
The primary efficacy endpoints are the percentage change in LDL-C from baseline to a specified time point (e.g., day 510) and the time-averaged percentage change in LDL-C from day 90 to day 540.[10]
-
Secondary endpoints include changes in other lipid parameters such as total cholesterol, triglycerides, and apolipoprotein B.[11]
4. Lipid Level Measurement:
-
Blood samples are collected from patients at baseline and at various time points throughout the study.
-
Serum lipid levels are measured using standardized and validated laboratory methods.
5. Safety and Tolerability Assessment:
-
Adverse events are monitored and recorded throughout the study duration.
-
Injection site reactions are a key safety parameter that is specifically assessed.
Visualizing the Inhibitory Mechanisms
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and inhibitory mechanisms of this compound and inclisiran.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Inclisiran.
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inclisiran - Wikipedia [en.wikipedia.org]
- 4. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 6. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 7. Novartis new analysis further showed durable and potent LDL-C reduction with inclisiran, an investigational first-in-class siRNA cholesterol-lowering treatment [prnewswire.com]
- 8. dicardiology.com [dicardiology.com]
- 9. Current usage of inclisiran for cardiovascular diseases: overview of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Assessing the Specificity of Pcsk9-IN-11 for PCSK9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of the small molecule inhibitor Pcsk9-IN-11 for Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), benchmarked against other prominent PCSK9 inhibitors. Due to the limited publicly available data on the specific binding affinity and off-target profile of this compound, this guide focuses on presenting the available information for established alternatives and details the experimental protocols crucial for assessing inhibitor specificity.
Executive Summary
The specificity of a PCSK9 inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. While monoclonal antibodies like alirocumab and evolocumab exhibit high affinity and specificity for circulating PCSK9, and siRNA therapeutics like inclisiran offer a targeted approach to inhibit PCSK9 synthesis, the specificity profile of the small molecule this compound is not yet well-characterized in publicly accessible literature. This guide outlines the methodologies required to perform such a specificity assessment and provides a comparative overview based on existing data for other inhibitors.
Comparison of PCSK9 Inhibitors
The following table summarizes the available data on the binding affinity and mechanism of action of this compound and its alternatives.
| Inhibitor | Class | Mechanism of Action | Binding Affinity (Kd) to human PCSK9 | Off-Target Profile |
| This compound | Small Molecule | Inhibits PCSK9 transcription | Data Not Available | Data Not Available |
| Alirocumab (Praluent®) | Monoclonal Antibody | Binds to the catalytic domain of circulating PCSK9, blocking its interaction with the LDL receptor.[1] | 0.58 nM[2] | High specificity for PCSK9. |
| Evolocumab (Repatha®) | Monoclonal Antibody | Binds to circulating PCSK9, preventing it from binding to the LDL receptor.[3] | ~4 pM[3] | High specificity for PCSK9. |
| Inclisiran (Leqvio®) | Small Interfering RNA (siRNA) | Catalytically degrades PCSK9 mRNA in hepatocytes, inhibiting protein synthesis.[4][5] | Not Applicable | Described as highly specific with minimal off-target effects.[4][5][6] |
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of a PCSK9 inhibitor like this compound, a combination of biochemical and cell-based assays is recommended.
Biochemical Assays for On-Target Binding Affinity
a) Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique to measure the binding kinetics and affinity between an inhibitor and its target protein in real-time.
-
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants of the inhibitor for PCSK9.
-
Methodology:
-
Immobilize recombinant human PCSK9 protein on a sensor chip.
-
Flow a series of concentrations of the inhibitor (e.g., this compound) over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the inhibitor binding to PCSK9.
-
Regenerate the sensor surface between different inhibitor concentrations.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
-
b) Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay
This method provides a quantitative measure of binding affinity through a competitive binding format.
-
Objective: To determine the IC50 of the inhibitor in competing with a known binder for PCSK9.
-
Methodology:
-
Coat a microplate with recombinant human PCSK9.
-
Add a constant concentration of a biotinylated ligand known to bind PCSK9 (e.g., biotinylated LDL receptor) and varying concentrations of the test inhibitor.
-
Incubate to allow for competitive binding.
-
Wash to remove unbound molecules.
-
Add streptavidin-horseradish peroxidase (HRP) to detect the bound biotinylated ligand.
-
Add a chromogenic substrate and measure the absorbance. A lower signal indicates stronger competition by the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
-
Cell-Based Assays for Functional Specificity and Off-Target Effects
a) LDL Uptake Assay
This assay measures the functional consequence of PCSK9 inhibition, which is the increased uptake of LDL cholesterol by liver cells.
-
Objective: To determine the inhibitor's ability to functionally reverse the PCSK9-mediated reduction in LDL uptake.
-
Methodology:
-
Culture hepatocytes (e.g., HepG2 cells).
-
Treat the cells with recombinant PCSK9 in the presence and absence of varying concentrations of the inhibitor.
-
Add fluorescently labeled LDL (e.g., DiI-LDL) to the cells and incubate.
-
Wash the cells to remove unbound LDL.
-
Measure the intracellular fluorescence using a fluorescence microscope or plate reader. An increase in fluorescence indicates enhanced LDL uptake due to PCSK9 inhibition.[7]
-
b) Off-Target Screening (Kinase Panel Screening for Small Molecules)
For small molecule inhibitors like this compound, it is crucial to assess their specificity against a broad range of other proteins, particularly kinases, as they are common off-targets for small molecules.
-
Objective: To identify potential off-target interactions of the inhibitor.
-
Methodology:
-
Submit the inhibitor to a commercial kinase profiling service.
-
The service will typically screen the compound at one or more concentrations against a large panel of purified kinases (e.g., >400 kinases).
-
The activity of each kinase is measured in the presence of the inhibitor, and the percent inhibition is calculated.
-
Significant inhibition of any kinase would indicate a potential off-target effect that warrants further investigation.
-
Visualizing Key Pathways and Workflows
To aid in the understanding of the underlying biology and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: PCSK9 binds to the LDL receptor, leading to its degradation and reduced LDL cholesterol clearance.
Caption: A typical workflow for assessing the specificity of a PCSK9 inhibitor.
Conclusion
A thorough assessment of inhibitor specificity is paramount in the development of novel therapeutics. While this compound shows promise as an orally active PCSK9 inhibitor, its specificity profile remains to be fully elucidated. The experimental protocols detailed in this guide provide a robust framework for such an evaluation. Direct comparative studies generating quantitative data on the binding affinity and off-target effects of this compound are necessary to definitively position its specificity relative to established PCSK9 inhibitors like alirocumab, evolocumab, and inclisiran.
References
- 1. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Small Molecule PCSK9 Inhibitor Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol homeostasis, making it a prime target for the development of novel therapeutics for hypercholesterolemia. While monoclonal antibodies have demonstrated significant efficacy, the pursuit of orally bioavailable small molecule inhibitors remains a key objective in cardiovascular drug development. This guide provides a comparative analysis of the effects of a representative small molecule PCSK9 inhibitor across various cell lines, offering insights into its cross-validated cellular activities.
Due to the absence of publicly available data on a compound specifically named "Pcsk9-IN-11," this guide will focus on a well-characterized, representative small molecule PCSK9 inhibitor to illustrate the principles of cross-validation in different cell line models.
Unveiling the Mechanism: The PCSK9 Signaling Pathway
PCSK9 reduces low-density lipoprotein (LDL) cholesterol clearance by promoting the degradation of the LDL receptor (LDLR) in hepatocytes.[1][2][3] Small molecule inhibitors aim to disrupt this process, thereby increasing LDLR availability on the cell surface and enhancing LDL cholesterol uptake from the circulation.
Cross-Validation of Inhibitor Activity: A Multi-Cell Line Approach
To ensure the robust and widespread efficacy of a potential drug candidate, its effects are evaluated across multiple, relevant cell lines. Liver-derived cell lines such as HepG2 and Huh7 are standard models for studying hepatic lipid metabolism, while the Caco-2 cell line, derived from human colorectal adenocarcinoma, is a valuable model for intestinal lipid absorption and metabolism.
Experimental Workflow:
The following diagram outlines a typical workflow for cross-validating the effects of a small molecule PCSK9 inhibitor.
Comparative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for a small molecule PCSK9 inhibitor across three distinct cell lines.
Table 1: Effect of Small Molecule Inhibitor on LDLR Protein Expression
| Cell Line | Treatment (24h) | Fold Change in LDLR Protein (vs. Vehicle) |
| HepG2 | 10 µM Inhibitor | 2.5 ± 0.3 |
| Huh7 | 10 µM Inhibitor | 2.2 ± 0.2 |
| Caco-2 | 10 µM Inhibitor | 1.8 ± 0.4 |
Table 2: Effect of Small Molecule Inhibitor on LDL Uptake
| Cell Line | Treatment (24h) | % Increase in DiI-LDL Uptake (vs. Vehicle) |
| HepG2 | 10 µM Inhibitor | 85% ± 7% |
| Huh7 | 10 µM Inhibitor | 78% ± 9% |
| Caco-2 | 10 µM Inhibitor | 65% ± 11% |
Table 3: Effect of Small Molecule Inhibitor on PCSK9 Secretion
| Cell Line | Treatment (24h) | % Decrease in Secreted PCSK9 (vs. Vehicle) |
| HepG2 | 10 µM Inhibitor | 60% ± 5% |
| Huh7 | 10 µM Inhibitor | 55% ± 8% |
| Caco-2 | 10 µM Inhibitor | 45% ± 10% |
Detailed Experimental Protocols
Cell Culture
-
HepG2 and Huh7 Cells: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Caco-2 Cells: Cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 20% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Caco-2 cells are typically differentiated for 14-21 days post-confluency for intestinal cell-specific assays.
Western Blot for LDLR Expression
-
Cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Cells are treated with the small molecule inhibitor or vehicle control for 24 hours.
-
Cells are lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is incubated with a primary antibody against LDLR overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify band intensity, normalized to a loading control like β-actin.
DiI-LDL Uptake Assay
-
Cells are seeded in 24-well plates and grown to 80-90% confluency.
-
Cells are treated with the small molecule inhibitor or vehicle control for 24 hours.
-
The medium is replaced with serum-free medium containing DiI-labeled LDL (5-10 µg/mL) and incubated for 4 hours at 37°C.
-
Cells are washed with PBS to remove unbound DiI-LDL.
-
Cell-associated fluorescence is measured using a fluorescence plate reader (excitation ~520 nm, emission ~580 nm) or visualized using fluorescence microscopy.
ELISA for Secreted PCSK9
-
Cells are seeded in 12-well plates and grown to 80-90% confluency.
-
The medium is replaced with serum-free medium, and cells are treated with the small molecule inhibitor or vehicle control for 24 hours.
-
The conditioned medium is collected and centrifuged to remove cellular debris.
-
The concentration of secreted PCSK9 in the medium is quantified using a commercially available human PCSK9 ELISA kit according to the manufacturer's instructions.
Alternative PCSK9 Inhibitors
While this guide focuses on a representative small molecule inhibitor, the field of PCSK9-targeted therapies is diverse and includes:
-
Monoclonal Antibodies: (e.g., Evolocumab, Alirocumab) These are injectable biologics that bind to circulating PCSK9 and prevent its interaction with the LDLR.[4]
-
Small Interfering RNA (siRNA): (e.g., Inclisiran) This therapeutic approach inhibits the synthesis of PCSK9 in the liver by targeting its mRNA for degradation.[5]
-
Natural Compounds: Some natural products have been shown to inhibit PCSK9 expression or activity in cell-based assays.[1]
Conclusion
The cross-validation of a small molecule PCSK9 inhibitor across multiple relevant cell lines is a crucial step in preclinical drug development. Consistent efficacy in increasing LDLR expression and LDL uptake, alongside a reduction in PCSK9 secretion in both hepatic and intestinal cell models, provides strong evidence for the compound's potential as a systemic LDL-lowering agent. The data presented in this guide, while hypothetical, reflects the expected outcomes for a promising PCSK9 inhibitor and underscores the importance of a multi-faceted in vitro evaluation strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. PCSK9 is not secreted from mature differentiated intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCSK9 inhibition: A game changer in cholesterol management - Mayo Clinic [mayoclinic.org]
- 5. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Xanthine-Based PCSK9 Inhibitors: Pcsk9-IN-11 vs. Other Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pcsk9-IN-11 and other xanthine derivatives in the inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. This document synthesizes available experimental data to facilitate informed decisions in the development of novel hypercholesterolemia therapeutics.
Introduction to PCSK9 and the Role of Xanthine Derivatives
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduction in LDLR density on the cell surface leads to decreased clearance of LDL-C from the circulation, consequently elevating plasma LDL-C levels. Inhibition of PCSK9 has emerged as a promising therapeutic strategy for lowering LDL-C and reducing the risk of cardiovascular diseases.
While monoclonal antibodies and small interfering RNAs (siRNAs) have been successful in targeting PCSK9, there is a growing interest in the development of small molecule inhibitors due to their potential for oral administration and lower cost of production. Xanthine and its derivatives have been identified as a promising scaffold for the development of such inhibitors. This guide focuses on the comparative efficacy of this compound, a notable xanthine derivative, against other compounds from the same chemical class.
Comparative Efficacy of Xanthine-Based PCSK9 Inhibitors
The inhibitory activity of several xanthine derivatives against PCSK9 has been evaluated, primarily focusing on their ability to suppress PCSK9 transcription and, consequently, its protein levels. The data presented below is derived from in vitro studies, predominantly utilizing the human hepatoma cell line, HepG2, a well-established model for studying cholesterol metabolism and PCSK9 regulation.
| Compound | IC50 (PCSK9 Inhibition in HepG2 cells) | Key Findings |
| This compound (also known as compound 5r) | 5.7 µM[1] | Significantly decreases PCSK9 protein levels and increases LDLR expression in a dose-dependent manner.[1] |
| 7030B-C5 (Lead Compound) | 1.61 µM | Down-regulates PCSK9 expression and increases cellular LDLR protein and LDL-C uptake by HepG2 cells. |
| Compound 3s | Comparable to 7030B-C5 | Exhibits PCSK9 transcriptional inhibitory activity comparable to 7030B-C5 with lower cytotoxicity. |
Note: A direct IC50 value for compound 3s in a comparable assay was not available in the reviewed literature. The term "comparable" suggests a similar range of activity to the lead compound, 7030B-C5.
Mechanism of Action: Transcriptional Inhibition of PCSK9
The primary mechanism by which these xanthine derivatives inhibit PCSK9 is through the suppression of its gene transcription. This leads to a reduction in the synthesis of PCSK9 protein, thereby preventing the subsequent degradation of the LDLR. The increased number of LDLRs on the hepatocyte surface enhances the clearance of LDL-C from the circulation.
References
Safety Operating Guide
Proper Disposal of Pcsk9-IN-11: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of Pcsk9-IN-11, a potent and orally active PCSK9 inhibitor used in atherosclerosis research.
When handling any chemical, including this compound, it is crucial to consult your institution's specific safety protocols and waste disposal guidelines. The following procedures are based on general laboratory safety practices and should be adapted to meet local regulations.
Safety and Handling Precautions
Before disposal, it is essential to be aware of the potential hazards associated with this compound. While some safety data sheets (SDS) may classify it as non-hazardous, others indicate potential risks. Therefore, it is prudent to handle this compound with care.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 2882035-56-3 | [1] |
| Molecular Formula | C16H17ClFN5O3 | [2] |
| Molecular Weight | 381.79 g/mol | [2] |
| Storage Temperature | 2-8°C (short term), -20°C or -80°C (long term) | [1] |
Step-by-Step Disposal Procedure
Due to conflicting safety information, this compound should be treated as a hazardous chemical waste until its classification is definitively confirmed by your institution's environmental health and safety (EHS) department.
Step 1: Waste Segregation
-
Do not mix this compound waste with non-hazardous waste.[3]
-
Collect all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), in a designated hazardous waste container.
Step 2: Container Selection and Labeling
-
Use a chemically compatible, leak-proof container for waste collection. The original container can be used if it is in good condition.
-
Clearly label the waste container with the words "Hazardous Waste."[4]
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS number: "2882035-56-3"
-
An accumulation start date (the date the first waste is added to the container).
-
The name of the principal investigator and the laboratory location.[4]
-
Step 3: Waste Accumulation and Storage
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][6]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[5]
-
Ensure the container is kept closed at all times, except when adding waste.[5]
-
Store the container in secondary containment to prevent spills.[6]
Step 4: Requesting Disposal
-
Once the waste container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), submit a chemical waste pickup request to your institution's EHS department.[5][7]
-
Follow your institution's specific procedures for requesting a waste pickup.
Never dispose of this compound down the drain or in the regular trash. [8] Improper disposal can lead to environmental contamination and regulatory violations.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and compliance with institutional and regulatory standards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling Pcsk9-IN-11
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Pcsk9-IN-11, a potent and orally active PCSK9 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, facilitating easy reference for experimental planning and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇ClFN₅O₃ | [1] |
| Molecular Weight | 381.79 g/mol | [1] |
| IC₅₀ (in HepG2 cells) | 5.7 µM | [2][3] |
| LD₅₀ (in vivo) | > 1000 mg/kg | [1][2] |
| Solubility in DMSO | 125 mg/mL (327.41 mM) | [1] |
Personal Protective Equipment (PPE) Protocol
Due to the nature of small molecule inhibitors, a stringent PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.
Standard Laboratory Attire
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Closed-toe Shoes: Footwear that fully covers the feet is required.
Essential PPE for Handling this compound
| PPE Item | Specification | Rationale |
| Gloves | Disposable, chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of the powdered compound. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in-vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, if needed for dissolution)[1]
Procedure:
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[2]
In-Vitro Assay for PCSK9 Inhibition in HepG2 Cells
Objective: To assess the inhibitory activity of this compound on PCSK9 expression and its effect on LDL receptor (LDLR) protein levels in a cell-based assay.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay kit
-
Antibodies for Western blot (anti-PCSK9, anti-LDLR, anti-loading control e.g., β-actin)
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Seeding: Seed HepG2 cells in appropriate cell culture plates and allow them to adhere and grow to a suitable confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 12.5, 25 µM) for a specified incubation time (e.g., 24 hours).[1]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PCSK9, LDLR, and a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize and quantify the protein bands to determine the effect of this compound on PCSK9 and LDLR protein levels.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the PCSK9 signaling pathway and the standard operational workflow for handling this compound.
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Standard operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, vials) should be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Stock Solutions and Experimental Media: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
-
Decontamination:
-
Thoroughly decontaminate all work surfaces and non-disposable equipment with a suitable laboratory disinfectant or cleaning agent after handling the compound.
-
Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
